1-(4-Methoxy-1-naphthyl)ethanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-methoxynaphthalen-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-9(14)10-7-8-13(15-2)12-6-4-3-5-11(10)12/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBOFKOICCVYNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C2=CC=CC=C21)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40290463 | |
| Record name | 1-(4-methoxy-1-naphthyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40290463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24764-66-7 | |
| Record name | 24764-66-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68821 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-methoxy-1-naphthyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40290463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(4-Methoxy-1-naphthyl)ethanone
CAS Number: 24764-66-7
This technical guide provides a comprehensive overview of 1-(4-Methoxy-1-naphthyl)ethanone, a key chemical intermediate. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It details the compound's physicochemical properties, spectral data, synthesis protocols, and potential applications.
Physicochemical Properties
This compound is a crystalline solid, appearing colorless to pale yellow.[1] Its core structure consists of a naphthalene ring substituted with methoxy and acetyl groups, which define its chemical reactivity and physical characteristics.[1]
| Property | Value | Reference |
| IUPAC Name | 1-(4-methoxynaphthalen-1-yl)ethanone | [2][3] |
| CAS Number | 24764-66-7 | [1][2][4] |
| Molecular Formula | C₁₃H₁₂O₂ | [1][2][3][5] |
| Molecular Weight | 200.23 g/mol | [1][3][5] |
| Physical State | Crystalline Solid | [1] |
| Appearance | Colorless to pale yellow | [1] |
| Topological Polar Surface Area | 26.3 Ų | [3][5] |
| XLogP3 | 2.8 | [3] |
Spectral Information
The spectral data are crucial for the identification and characterization of the compound.
| Spectral Data Type | Observed Values | Reference |
| ¹H NMR (300 MHz, CDCl₃) | δ: 9.01-9.96 (m, 1H), 8.32-8.35 (m, 1H), 8.03 (d, 1H), 7.63-7.65 (m, 1H), 7.53-7.58 (m, 1H), 6.79 (d, 1H), 4.07 (s, 3H), 2.72 (s, 3H) | [4] |
| LC-MS | m/z 201 [M+1]⁺ | [4] |
| Infrared (IR) Spectroscopy | Carbonyl (C=O) stretch: ~1650-1680 cm⁻¹; Methoxy (C-O) stretch: ~1000-1300 cm⁻¹; Aromatic (C=C) stretch: ~1400-1600 cm⁻¹ | [1] |
| Ultraviolet-Visible (UV-Vis) | Absorption maxima typical for substituted naphthalene systems in the 220-280 nm range, corresponding to π→π* electronic transitions. | [1] |
Synthesis and Experimental Protocols
The most common method for synthesizing this compound is through the Friedel-Crafts acylation of 1-methoxynaphthalene.[1] This electrophilic aromatic substitution reaction utilizes an acetylating agent in the presence of a Lewis acid catalyst.[1]
This protocol details the synthesis of this compound from 1-methoxynaphthalene.
Materials:
-
1-methoxynaphthalene (3 mmol, 474 mg)
-
Acetyl chloride (3 mmol, 236 mg)
-
Aluminum trichloride (6 mmol, 800 mg)
-
Anhydrous dichloromethane (12 mL)
-
Water
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Eluent: Ethyl acetate/petroleum ether (1:15, v/v)
Procedure:
-
A solution of aluminum trichloride (800 mg, 6 mmol) in anhydrous dichloromethane (12 mL) is cooled to 0 °C under a nitrogen atmosphere.[4]
-
Acetyl chloride (236 mg, 3 mmol) is added slowly to the cooled solution.[4]
-
The mixture is stirred at room temperature for 10 minutes.[4]
-
1-methoxynaphthalene (474 mg, 3 mmol) is then added, and the reaction mixture is stirred overnight at room temperature.[4]
-
Upon completion, the reaction is quenched by the addition of water.[4]
-
The organic phase is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[4]
-
The resulting residue is purified by silica gel column chromatography using an eluent of ethyl acetate/petroleum ether (1:15, v/v) to yield the final product.[4]
Expected Yield: 56% (338 mg) as a white solid.[4]
References
1-(4-Methoxy-1-naphthyl)ethanone chemical properties
An In-depth Technical Guide to the Chemical Properties of 1-(4-Methoxy-1-naphthyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, also known as 4'-methoxynaphthylethyl ketone, is an aromatic ketone with noteworthy applications as a fluorescent dye, photosensitive agent, and a crucial intermediate in pharmaceutical synthesis.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and insights into its reactivity and potential applications in medicinal chemistry and materials science.
Chemical and Physical Properties
This compound is a white to pale yellow crystalline solid under standard conditions.[1] Its structure, featuring a naphthalene ring substituted with a methoxy group, contributes to its distinct chemical properties and reactivity.[1]
Table 1: Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂O₂ | [1][3][4] |
| Molecular Weight | 200.23 g/mol | [1][3][4] |
| Appearance | Colorless to pale yellow solid | [1] |
| Odor | Peculiar, characteristic of methoxy-substituted naphthalene derivatives | [1][2] |
| Melting Point | Related methoxynaphthalene derivatives melt in the range of 70-110°C | [1] |
| Water Solubility | Limited | [1] |
| Calculated XLogP3-AA | 2.8 | [1][3] |
| CAS Number | 24764-66-7 | [4] |
Experimental Protocols
Synthesis via Friedel-Crafts Acylation
The most common method for synthesizing this compound is through the Friedel-Crafts acylation of 1-methoxynaphthalene.[1]
Methodology:
-
Reaction Setup: Aluminum trichloride (AlCl₃, 6 mmol) is suspended in anhydrous dichloromethane (12 mL) and cooled to 0°C under a nitrogen atmosphere.[5]
-
Addition of Acetylating Agent: Acetyl chloride (3 mmol) is slowly added to the cooled suspension.[5]
-
Introduction of Substrate: The mixture is stirred at room temperature for 10 minutes, after which 1-methoxynaphthalene (3 mmol) is added.[5]
-
Reaction Progression: The reaction is continued overnight with stirring at room temperature.[5]
-
Quenching and Extraction: Upon completion, the reaction is quenched with water. The organic phase is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[5]
-
Purification: The resulting residue is purified by silica gel column chromatography, using an eluent of ethyl acetate/petroleum ether (1:15 v/v), to yield the final product as a white solid.[5]
References
1-(4-Methoxy-1-naphthyl)ethanone molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This document provides core technical data for 1-(4-Methoxy-1-naphthyl)ethanone, a naphthalenic compound of interest in various research and development applications. The information is presented to facilitate its use in experimental design and computational modeling.
Physicochemical Properties
The fundamental molecular properties of this compound have been determined and are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₂O₂ | [1][2][3][4] |
| Molecular Weight | 200.23 g/mol | [1][2][3] |
| IUPAC Name | 1-(4-methoxynaphthalen-1-yl)ethanone | [1][3][4] |
| CAS Number | 24764-66-7 | [1][2][4] |
Structural Information
A simplified 2D representation of the molecular structure is provided below to illustrate the key functional groups and their connectivity.
References
An In-Depth Technical Guide to the Synthesis of 1-(4-methoxy-1-naphthyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological relevance of 1-(4-methoxy-1-naphthyl)ethanone. The document details both conventional and modern synthetic methodologies, presents key analytical data, and explores the compound's putative interactions with significant cellular signaling pathways.
Introduction
This compound is an aromatic ketone with a naphthalene core, a functionality that is a constituent in numerous biologically active compounds. Its structural features make it a valuable intermediate in medicinal chemistry and materials science. This guide outlines a detailed protocol for its preparation via the classical Friedel-Crafts acylation and discusses a greener, microwave-assisted alternative.
Physicochemical Properties
This compound is a solid at room temperature with the molecular formula C₁₃H₁₂O₂ and a molecular weight of 200.23 g/mol .
| Property | Value |
| Molecular Formula | C₁₃H₁₂O₂ |
| Molecular Weight | 200.23 g/mol |
| Appearance | White to pale yellow solid |
| Melting Point | 70-72 °C |
Synthetic Methodologies
The primary route for the synthesis of this compound is the Friedel-Crafts acylation of 1-methoxynaphthalene. This section provides a detailed experimental protocol for the conventional method and an overview of a microwave-assisted approach.
Conventional Synthesis: Friedel-Crafts Acylation
This method involves the electrophilic substitution of an acyl group onto the aromatic ring of 1-methoxynaphthalene.
Experimental Protocol:
Materials:
-
1-methoxynaphthalene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
Under a nitrogen atmosphere, anhydrous aluminum chloride (2.0 equivalents) is suspended in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
-
Acetyl chloride (1.0 equivalent) is added dropwise to the suspension while maintaining the temperature at 0 °C. The mixture is stirred for 15 minutes to form the acylium ion complex.
-
A solution of 1-methoxynaphthalene (1.0 equivalent) in anhydrous dichloromethane is then added dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is quenched by carefully pouring the mixture into a beaker of crushed ice and water.
-
The organic layer is separated using a separatory funnel. The aqueous layer is extracted twice with dichloromethane.
-
The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent.
Quantitative Data:
| Parameter | Value |
| Yield | 56%[1] |
| Purity | >98% (by GC) |
| Reaction Time | 12-16 hours |
| Temperature | 0 °C to Room Temperature |
Microwave-Assisted Synthesis
General Experimental Protocol (Adapted):
Materials:
-
1-methoxynaphthalene
-
Acetic anhydride
-
Zeolite H-BEA or another suitable solid acid catalyst
-
A suitable high-boiling solvent (e.g., 1,2-dichloroethane) or solvent-free conditions
Procedure:
-
In a microwave-safe reaction vessel, 1-methoxynaphthalene (1.0 equivalent), acetic anhydride (1.5 equivalents), and the solid acid catalyst are combined.
-
The vessel is sealed and placed in a microwave reactor.
-
The reaction mixture is irradiated at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 10-30 minutes).
-
After cooling, the catalyst is filtered off, and the solvent (if used) is removed under reduced pressure.
-
The crude product is then purified by column chromatography.
Anticipated Advantages over Conventional Method:
-
Reduced Reaction Time: Minutes versus hours.
-
Greener Chemistry: Potential for solvent-free conditions and use of reusable solid acid catalysts.
-
Improved Yields: In some cases, microwave heating can lead to higher product yields.
Characterization Data
The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.
¹H NMR (300 MHz, CDCl₃):
-
δ 9.01-9.96 (m, 1H)
-
δ 8.32-8.35 (m, 1H)
-
δ 8.03 (d, 1H)
-
δ 7.63-7.65 (m, 1H)
-
δ 7.53-7.58 (m, 1H)
-
δ 6.79 (d, 1H)
-
δ 4.07 (s, 3H)
-
δ 2.72 (s, 3H)[1]
¹³C NMR (Predicted):
-
C=O: ~198 ppm
-
Aromatic C-O: ~158 ppm
-
Aromatic C: ~110-140 ppm
-
-OCH₃: ~55 ppm
-
-C(O)CH₃: ~26 ppm
Infrared (IR) Spectroscopy (Predicted):
-
~1670 cm⁻¹ (C=O stretch, aryl ketone)
-
~1250 cm⁻¹ (C-O stretch, aryl ether)
-
~3050 cm⁻¹ (C-H stretch, aromatic)
-
~2950 cm⁻¹ (C-H stretch, aliphatic)
Mass Spectrometry (LC-MS):
-
m/z 201 [M+H]⁺[1]
Potential Biological Significance and Signaling Pathways
While direct studies on the biological activity of this compound are limited, numerous structurally related compounds, particularly those with a methoxyphenyl ethanone or a methoxynaphthalene core, have demonstrated significant anti-inflammatory properties. This activity is often attributed to the modulation of key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
It is hypothesized that this compound may inhibit the activation of these pathways, leading to a downstream reduction in the expression of pro-inflammatory mediators.
References
An In-depth Technical Guide on the Structural Information of 1-(4-Methoxy-1-naphthyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and physicochemical properties of 1-(4-Methoxy-1-naphthyl)ethanone, a key intermediate in various chemical syntheses. The information is presented to support research and development activities in medicinal chemistry, materials science, and related fields.
Chemical Identity and Physical Properties
This compound, also known as 1-acetyl-4-methoxynaphthalene, is an aromatic ketone with a naphthalene core.[1][2] It is recognized for its utility as a fluorescent dye, photosensitive agent, and as an intermediate in the synthesis of pharmaceuticals.[1] The compound typically appears as a colorless to pale yellow crystalline solid.[1]
Table 1: General and Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | 1-(4-methoxynaphthalen-1-yl)ethanone | [2][3] |
| Synonyms | 1-acetyl-4-methoxynaphthalene, 4'-methoxynaphthylethyl ketone | [1][2] |
| CAS Number | 24764-66-7 | [3][4][5] |
| Molecular Formula | C₁₃H₁₂O₂ | [3] |
| Molecular Weight | 200.23 g/mol | [3] |
| Physical State | Crystalline solid | [1] |
| Melting Point | Related derivatives melt in the range of 70-110°C. | [1] |
| Solubility | Limited water solubility. | [1] |
| Lipophilicity (XLogP3) | 2.8 | [1][3] |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques. The available data is summarized below.
Table 2: Spectroscopic Data Summary
| Technique | Data | Source(s) |
| ¹H NMR | See Table 3 for detailed assignments. | [4] |
| ¹³C NMR | Specific experimental data not found. Predicted characteristic chemical shifts are provided in the text below. | |
| Mass Spectrometry (LC-MS) | m/z = 201 [M+1]⁺ | [4] |
| Infrared (IR) Spectroscopy | Specific experimental data not found. Predicted characteristic absorption bands are provided in the text below. | |
| UV-Visible Spectroscopy | Absorption bands in the 220-280 nm range, typical for naphthalene derivatives. | [1] |
¹H NMR Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environments in the molecule.
Table 3: ¹H NMR Chemical Shift Assignments (300 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.01-9.96 | m | 1H | Aromatic H |
| 8.32-8.35 | m | 1H | Aromatic H |
| 8.03 | d | 1H | Aromatic H |
| 7.63-7.65 | m | 1H | Aromatic H |
| 7.53-7.58 | m | 1H | Aromatic H |
| 6.79 | d | 1H | Aromatic H |
| 4.07 | s | 3H | -OCH₃ |
| 2.72 | s | 3H | -C(O)CH₃ |
| Data from ChemicalBook.[4] |
¹³C NMR Spectroscopy (Predicted)
While specific experimental data for the ¹³C NMR spectrum was not found in the literature reviewed, the expected chemical shifts can be predicted based on the functional groups present. The carbonyl carbon of the ketone is expected in the 195-205 ppm region. The aromatic carbons would appear between 110-160 ppm, with the carbon attached to the methoxy group resonating at the lower field end of this range. The methoxy carbon itself would likely be found around 55-60 ppm, and the methyl carbon of the acetyl group would be in the 25-35 ppm range.
Infrared (IR) Spectroscopy (Predicted)
Specific experimental IR data was not available. However, the characteristic absorption bands for this compound can be predicted. A strong absorption band for the C=O stretch of the ketone is expected around 1680-1700 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be just below 3000 cm⁻¹. The C-O stretching of the methoxy group should produce a strong band in the 1200-1275 cm⁻¹ region.
Experimental Protocols
Synthesis via Friedel-Crafts Acylation
A common method for the synthesis of this compound is the Friedel-Crafts acylation of 1-methoxynaphthalene.[4]
Materials:
-
1-methoxynaphthalene (474 mg, 3 mmol)
-
Acetyl chloride (236 mg, 3 mmol)
-
Aluminum trichloride (800 mg, 6 mmol)
-
Anhydrous dichloromethane (12 mL)
-
Water
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
Aluminum trichloride (800 mg, 6 mmol) in anhydrous dichloromethane (12 mL) was cooled to 0 °C under a nitrogen atmosphere.
-
Acetyl chloride (236 mg, 3 mmol) was added slowly to the cooled mixture.
-
The reaction mixture was stirred at room temperature for 10 minutes.
-
1-methoxynaphthalene (474 mg, 3 mmol) was added, and the stirring was continued at room temperature overnight.
-
After the reaction was complete, it was quenched with water.
-
The organic phase was separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The resulting residue was purified by silica gel column chromatography using an eluent of ethyl acetate/petroleum ether (1:15, v/v) to yield 4-methoxynaphthaleneacetophenone (338 mg, 56% yield) as a white solid.[4]
Visualizations
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of this compound via Friedel-Crafts acylation.
Caption: Synthesis workflow for this compound.
References
An In-depth Technical Guide to the Physical Properties of 1-(4-Methoxy-1-naphthyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical and spectroscopic properties of the aromatic ketone 1-(4-Methoxy-1-naphthyl)ethanone. The document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and materials science. The guide details the compound's molecular and physical characteristics, including its solid-state properties and lipophilicity. Furthermore, it presents a summary of its spectroscopic data, which is crucial for its identification and characterization. Detailed experimental protocols for the determination of these properties are also provided to ensure reproducibility and methodological rigor in future studies.
Introduction
This compound, a derivative of naphthalene, is a crystalline solid with potential applications in various scientific fields.[1] Its structural features, including the naphthalene ring and the methoxy and acetyl functional groups, contribute to its unique chemical and physical properties.[1] A thorough understanding of these properties is fundamental for its application in medicinal chemistry as a building block for novel therapeutic agents and in material science as a precursor for new organic materials.[2]
Molecular and Physical Properties
This compound is a white to light yellow crystalline solid under standard conditions.[2] The fundamental molecular and physical properties are summarized in the tables below.
Table 1: General and Molecular Properties
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 24764-66-7 | [3] |
| Molecular Formula | C₁₃H₁₂O₂ | [3] |
| Molecular Weight | 200.23 g/mol | [3] |
| Physical State | Crystalline Solid | [2] |
| Appearance | White to pale yellow | [2] |
Table 2: Thermodynamic and Solubility Properties
| Property | Value | Notes | Source |
| Melting Point | 70-110 °C | Range for related methoxynaphthalene derivatives | [2] |
| Boiling Point | Not Experimentally Determined | Predicted: 338.3 ± 15.0 °C | - |
| Solubility | Limited in water | - | [2] |
| Lipophilicity (XLogP3) | 2.8 | Indicates moderate lipophilicity | [1][2] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.
Table 3: Spectroscopic Data Summary
| Technique | Data | Source |
| ¹H NMR (300 MHz, CDCl₃) | δ (ppm): 9.01-9.96 (m, 1H), 8.32-8.35 (m, 1H), 8.03 (d, 1H), 7.63-7.65 (m, 1H), 7.53-7.58 (m, 1H), 6.79 (d, 1H), 4.07 (s, 3H), 2.72 (s, 3H) | [4] |
| ¹³C NMR | Data not available in detail. Aromatic region: ~115-150 ppm; Carbonyl carbon: >180 ppm; Methoxy carbon: ~55 ppm. | [5] |
| FT-IR | Characteristic absorptions (cm⁻¹): ~3100-3000 (=C-H stretch, aromatic), ~1680-1650 (C=O stretch, conjugated ketone), ~1600-1400 (C=C stretch, aromatic), ~1300-1000 (C-O stretch, ether) | [6][7] |
| Mass Spectrometry (LC-MS) | m/z: 201 [M+1]⁺ | [4] |
Experimental Protocols
The following sections detail the methodologies for determining the key physical and spectroscopic properties of this compound.
Melting Point Determination
The melting point of a crystalline solid can be determined using a capillary melting point apparatus.
Procedure:
-
Ensure the sample of this compound is finely powdered and completely dry.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to ensure accurate determination.
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range represents the melting point.
Boiling Point Determination (Micro Method)
For small quantities of a liquid, the boiling point can be determined using a micro-boiling point method. As this compound is a solid at room temperature, this method would be applicable if it were in a liquid state.
Procedure:
-
Place a small amount of the liquid into a small test tube or fusion tube.
-
Invert a sealed-end capillary tube into the liquid.
-
Attach the test tube to a thermometer and place the assembly in a heating bath (e.g., a Thiele tube with mineral oil).
-
Heat the bath gently.
-
Observe the capillary tube. A slow stream of bubbles will emerge as the air inside expands.
-
When a continuous and rapid stream of bubbles emerges, the liquid has reached its boiling point.
-
Remove the heat source and allow the apparatus to cool.
-
The temperature at which the liquid is drawn back into the capillary tube is the boiling point.
Spectroscopic Analysis Protocols
¹H NMR Spectroscopy Protocol:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Place the NMR tube in the spectrometer's probe.
-
Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures. A typical acquisition would involve a 400 MHz spectrometer.[8]
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative number of protons.
¹³C NMR Spectroscopy Protocol:
-
Prepare a more concentrated sample by dissolving 20-50 mg of the compound in 0.6-0.7 mL of CDCl₃.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.[9]
-
Longer acquisition times or a higher number of scans are typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[10]
-
Process the data similarly to the ¹H NMR spectrum.
-
Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).
Solid-State FT-IR (Thin Film) Protocol:
-
Dissolve a small amount of this compound in a volatile solvent such as dichloromethane or acetone.[11]
-
Place a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[11]
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.[12]
-
Perform a background scan with a clean, empty salt plate to subtract atmospheric and solvent-related absorptions.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol:
-
Prepare a dilute solution of the sample in a suitable solvent compatible with the LC system, such as methanol or acetonitrile.
-
Inject the sample into the liquid chromatograph, which separates the components of the mixture.
-
The eluent from the LC column is introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI).
-
The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).[13]
-
The detector records the abundance of each ion, generating a mass spectrum. For this compound, a prominent peak at m/z 201, corresponding to the protonated molecule [M+H]⁺, is expected in positive ion mode.[4]
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the determination of the physical properties of a chemical compound like this compound.
Caption: Workflow for the physical and spectroscopic characterization of a chemical compound.
Conclusion
This technical guide has compiled the available physical and spectroscopic data for this compound. While some experimental values, such as the precise melting and boiling points, require further determination, the provided information on its molecular properties, solubility, and comprehensive spectroscopic data serves as a solid foundation for its use in research and development. The detailed experimental protocols offer standardized methods for future characterization, ensuring consistency and comparability of data across different laboratories.
References
- 1. This compound | C13H12O2 | CID 249921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 24764-66-7 [smolecule.com]
- 3. scbt.com [scbt.com]
- 4. This compound | 24764-66-7 [chemicalbook.com]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. IR _2007 [uanlch.vscht.cz]
- 8. modgraph.co.uk [modgraph.co.uk]
- 9. chem.uiowa.edu [chem.uiowa.edu]
- 10. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. Fourier transform infrared spectroscopy [bio-protocol.org]
- 13. Identification and quantification of polar naphthalene derivatives in contaminated groundwater of a former gas plant site by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile of 1-(4-Methoxy-1-naphthyl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-(4-Methoxy-1-naphthyl)ethanone, a key intermediate in pharmaceutical and materials science applications.[1] Due to its aromatic structure, understanding its solubility in various solvent systems is critical for its synthesis, purification, formulation, and application. This document outlines its known solubility properties, provides detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.
Core Concepts and Data Presentation
This compound is a crystalline solid, appearing as a colorless to pale yellow substance.[1] Its molecular structure, featuring a hydrophobic naphthalene backbone and moderately polar methoxy and ketone functional groups, dictates its solubility behavior.[1] The compound has a calculated XLogP3-AA value of 2.8, indicating a moderate degree of lipophilicity, which suggests a preference for organic solvents over aqueous media.[1]
| Solvent Class | Specific Solvents | Qualitative Solubility | Reference |
| Polar Protic | Water | Limited | [1] |
| Ethanol | Good | [1] | |
| Methanol | Good (by structural analogy) | [1] | |
| Polar Aprotic | Acetone | Good | [1] |
| Nonpolar | Dichloromethane | Good | [1] |
| Chloroform | Good (by structural analogy) | [1] |
Experimental Protocols for Solubility Determination
The following protocols describe standard laboratory methods for determining the solubility of a solid compound like this compound.
Qualitative Solubility Determination
This method provides a rapid assessment of whether a compound is soluble, partially soluble, or insoluble in a given solvent.
Materials:
-
This compound
-
A selection of solvents (e.g., water, ethanol, acetone, dichloromethane)
-
Small test tubes
-
Spatula
-
Vortex mixer (optional)
Procedure:
-
Place approximately 25 mg of this compound into a small test tube.
-
Add 0.75 mL of the chosen solvent to the test tube in small portions.
-
After each addition, vigorously shake or vortex the test tube for at least 60 seconds.
-
Visually inspect the solution. If the solid completely dissolves, it is considered soluble. If some solid remains, it is partially soluble or insoluble.
-
If the compound appears to be soluble in water, test the pH of the solution with litmus paper to determine if the compound is acidic or basic.
Quantitative Solubility Determination (Gravimetric Method)
This method determines the concentration of a saturated solution, providing a quantitative measure of solubility.
Materials:
-
This compound
-
Chosen solvent
-
Screw-capped vials
-
Constant temperature bath with a rotator or shaker
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed vials for filtrate
-
Vacuum oven or desiccator
-
Analytical balance
Procedure:
-
Add an excess amount of this compound to a screw-capped vial containing a known volume or mass of the solvent. This ensures that a saturated solution is formed.
-
Seal the vial tightly and place it in a constant temperature bath, typically set at 25°C.
-
Allow the mixture to equilibrate for an extended period (e.g., 24-48 hours) with continuous agitation to ensure saturation.
-
After equilibration, allow the vial to stand undisturbed in the temperature bath for several hours to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and immediately pass it through a syringe filter into a pre-weighed vial. This step is crucial to remove any undissolved solid.
-
Weigh the vial containing the filtrate to determine the mass of the solution.
-
Evaporate the solvent from the filtrate under reduced pressure or in a vacuum oven at a suitable temperature until a constant weight of the dissolved solid is achieved.
-
Weigh the vial with the dried solid. The difference between this weight and the initial weight of the empty vial gives the mass of the dissolved this compound.
-
Calculate the solubility in terms of g/L or mg/mL.
Visualized Experimental Workflow
The following diagram illustrates the logical steps for determining the solubility of this compound.
References
Spectroscopic Analysis of 1-(4-Methoxy-1-naphthyl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 1-(4-Methoxy-1-naphthyl)ethanone, a molecule of interest in synthetic and medicinal chemistry. This document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.
Spectroscopic Data Summary
The following tables summarize the quantitative spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.01-9.96 | Multiplet | 1H | Aromatic H |
| 8.32-8.35 | Multiplet | 1H | Aromatic H |
| 8.03 | Doublet | 1H | Aromatic H |
| 7.63-7.65 | Multiplet | 1H | Aromatic H |
| 7.53-7.58 | Multiplet | 1H | Aromatic H |
| 6.79 | Doublet | 1H | Aromatic H |
| 4.07 | Singlet | 3H | -OCH₃ |
| 2.72 | Singlet | 3H | -C(O)CH₃ |
Solvent: CDCl₃, Frequency: 300 MHz
Table 2: Predicted ¹³C NMR Spectroscopic Data
Note: Experimental ¹³C NMR data was not available in the searched literature. The following are predicted chemical shifts based on typical ranges for the respective carbon environments.
| Chemical Shift (δ) ppm | Carbon Environment |
| 195 - 205 | C=O (Ketone) |
| 155 - 165 | Aromatic C-O |
| 120 - 140 | Aromatic C & C-H |
| 55 - 60 | -OCH₃ |
| 25 - 35 | -C(O)CH₃ |
Table 3: Predicted Infrared (IR) Absorption Data
Note: A specific experimental IR spectrum was not found. The predicted absorption bands are based on the characteristic frequencies of the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| 3100 - 3000 | C-H Stretch | Aromatic |
| 2970 - 2850 | C-H Stretch | -CH₃ |
| ~1680 | C=O Stretch | Aryl Ketone |
| 1600 - 1450 | C=C Stretch | Aromatic Ring |
| 1250 - 1200 | C-O Stretch | Aryl Ether |
Table 4: Mass Spectrometry (MS) Data
| m/z | Ion | Method |
| 201 | [M+1]⁺ | LC-MS |
| 200 | [M]⁺ | EI-MS (Predicted Molecular Ion) |
| 185 | [M-CH₃]⁺ | EI-MS (Predicted Fragment) |
| 157 | [M-COCH₃]⁺ | EI-MS (Predicted Fragment) |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.
Protocol for ¹H and ¹³C NMR:
-
Sample Preparation: Weigh approximately 5-20 mg of this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Tune and match the probe for the appropriate nucleus (¹H or ¹³C).
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a standard pulse sequence (e.g., a 90° pulse).
-
Set the number of scans (e.g., 8-16) and a suitable relaxation delay (e.g., 1-2 seconds).
-
Acquire the Free Induction Decay (FID).
-
-
¹³C NMR Acquisition:
-
Set the spectral width for the carbon chemical shift range (typically 0-220 ppm).
-
Use a pulse sequence with proton decoupling (e.g., zgpg30) to simplify the spectrum and enhance signal-to-noise through the Nuclear Overhauser Effect (NOE).
-
Set the number of scans to a higher value (e.g., 128 or more) due to the lower natural abundance and sensitivity of ¹³C.
-
Acquire the FID.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the spectrum.
-
Phase the spectrum to ensure all peaks are in the positive phase.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Protocol for Solid Sample (Thin Film Method):
-
Sample Preparation:
-
Dissolve a small amount (a few milligrams) of this compound in a volatile organic solvent (e.g., dichloromethane or acetone).
-
Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.
-
Apply a drop of the solution to the center of the salt plate and allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.
-
-
Background Spectrum:
-
Ensure the sample compartment of the FT-IR spectrometer is empty.
-
Acquire a background spectrum to account for atmospheric CO₂ and water vapor.
-
-
Sample Spectrum Acquisition:
-
Place the salt plate with the sample film into the sample holder in the spectrometer.
-
Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
-
Identify the major absorption bands and correlate them to specific functional groups using correlation tables.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule to confirm its identity and aid in structural elucidation.
Protocol for Electron Ionization (EI) Mass Spectrometry:
-
Sample Introduction:
-
Introduce a small amount of the volatile sample into the ion source of the mass spectrometer. This can be done via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for samples that are amenable to this separation technique.
-
-
Ionization:
-
Bombard the sample molecules in the gas phase with a high-energy beam of electrons (typically 70 eV). This will cause the molecules to ionize, forming a molecular ion (M⁺), and also induce fragmentation.
-
-
Mass Analysis:
-
Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
The separated ions are detected by an electron multiplier or other suitable detector, which generates a signal proportional to the abundance of each ion.
-
-
Data Processing:
-
The software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Identify the molecular ion peak to determine the molecular weight.
-
Analyze the fragmentation pattern by identifying the m/z values of the major fragment ions and proposing plausible fragmentation pathways.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound such as this compound.
Caption: Workflow for Spectroscopic Analysis.
Biological Activity of 1-(4-Methoxy-1-naphthyl)ethanone Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of the naphthalene scaffold are of significant interest in medicinal chemistry due to their diverse pharmacological activities. This technical guide focuses on the biological activities of 1-(4-methoxy-1-naphthyl)ethanone and its closely related methoxy-naphthalene analogs. While research directly investigating a broad series of this compound derivatives is limited, this document synthesizes the available data on the anticancer and antimicrobial properties of structurally similar methoxy-naphthalene compounds. We present quantitative biological data, detailed experimental methodologies for key assays, and visual representations of relevant biological pathways and experimental workflows to provide a valuable resource for researchers in the field of drug discovery and development.
Introduction
Naphthalene, a bicyclic aromatic hydrocarbon, serves as a foundational structure for numerous compounds with significant biological properties. The incorporation of various functional groups onto the naphthalene ring system allows for the modulation of its physicochemical properties and biological targets. The methoxy group, in particular, is known to influence the lipophilicity and electronic characteristics of molecules, often enhancing their interaction with biological macromolecules. This has led to the exploration of methoxy-naphthalene derivatives for a range of therapeutic applications, including as anticancer and antimicrobial agents.[1] This guide specifically aims to consolidate the existing knowledge on the biological activities of derivatives related to this compound, providing a basis for further research and development in this area.
Anticancer Activity of Methoxy-Naphthalene Derivatives
Several studies have highlighted the potential of methoxy-naphthalene derivatives as anticancer agents. Their mechanisms of action are varied and can include the inhibition of enzymes crucial for cancer cell proliferation and the induction of apoptosis.
Quantitative Anticancer Activity Data
The following tables summarize the in vitro cytotoxic activity of various methoxy-naphthalene derivatives against different human cancer cell lines. It is important to note that these compounds are structurally related to, but not direct derivatives of, this compound.
Table 1: Cytotoxicity of Naphthalen-1-yloxyacetamide Derivatives against MCF-7 Breast Cancer Cells [2]
| Compound ID | Structure | IC50 (µM) |
| 5c | Naphthalen-1-yloxyacetamide with 3-(4-nitrophenyl)acrylamide | 7.39 |
| 5d | Naphthalen-1-yloxyacetamide with 3-(4-methoxyphenyl)-2-phenylacrylamide | Potent (exact value not specified) |
| 5g | Naphthalen-1-yloxyacetamide with 3-(3,5-dibromo-4-hydroxyphenyl)acrylamide | 18.46 |
| Doxorubicin (Control) | - | 6.89 |
Table 2: Cytotoxicity of Naphthalene-Chalcone Hybrids against A549 Lung Cancer Cells [3]
| Compound ID | Structure | IC50 (µM) | | :--- | :--- | | 2j | 1-(4-(4-(2-methoxyethyl) piperazin-1-yl) phenyl)-3-(naphthalen-2-yl)prop-2-en-1-one | 7.835 ± 0.598 |
Table 3: Cytotoxicity of Naphthalene Substituted Benzimidazole Derivatives [4]
| Compound ID | Cancer Cell Line | IC50 (µM) |
| 11 | HepG2 (Liver) | 0.078 |
| 13 | HepG2 (Liver) | 0.625 |
| 18 | HepG2 (Liver) | Selective cytotoxicity |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation.
-
Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates at a density of 1–2.5 x 10⁴ cells per mL and allowed to adhere for 24 hours.[5]
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a DMSO solution) and incubated for a specified period (e.g., 96 hours).[5]
-
MTT Addition: After incubation, the medium is removed, and MTT solution (0.5 mg/mL) is added to each well. The plates are then incubated to allow for the formation of formazan crystals by mitochondrial reductase in viable cells.[5]
-
Formazan Solubilization: The supernatant is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals, resulting in a purple solution.[5]
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.[5]
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated as the concentration of the compound that reduces the absorbance by 50% compared to untreated control cells.[5]
Signaling Pathways and Mechanisms
While specific pathways for this compound derivatives are not yet elucidated, related methoxy-naphthalene compounds have been shown to exert their anticancer effects through various mechanisms.
-
Enzyme Inhibition: Some naphthalene derivatives act as inhibitors of enzymes like aldo-keto reductase 1C3 (AKR1C3), which is implicated in cancer development.[6]
-
Apoptosis Induction: Certain naphthalen-1-yloxyacetamide derivatives have been shown to induce apoptosis in cancer cells by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax and caspase 9.[7]
-
Tubulin Polymerization Inhibition: Chalcones, which can incorporate a naphthalene moiety, have been reported to inhibit tubulin polymerization by binding to the colchicine binding site.[8]
Below is a generalized diagram representing a simplified apoptosis induction pathway that can be triggered by anticancer compounds.
Caption: Generalized Apoptosis Induction Pathway.
Antimicrobial Activity of Methoxy-Naphthalene Derivatives
Methoxy-naphthalene derivatives have also demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi.
Quantitative Antimicrobial Activity Data
The following table summarizes the minimum inhibitory concentrations (MIC) of some methoxy-naphthalene derivatives against various microorganisms.
Table 4: Antimicrobial Activity of 2-Hydroxynaphthalene-1-carboxanilides [9]
| Compound ID | Microorganism | MIC (µM) |
| 13 | Staphylococcus aureus | 54.9 |
| 22 | Staphylococcus aureus | 0.3 - 92.6 |
| 22 | Escherichia coli | 23.2 |
| 27 | Staphylococcus aureus | 0.3 - 92.6 |
Experimental Protocol: Broth Microdilution for MIC Determination
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Below is a diagram illustrating the general workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Workflow for MIC Determination.
Synthesis of Methoxy-Naphthalene Derivatives
The synthesis of methoxy-naphthalene derivatives often starts from commercially available naphthol precursors. A common method for introducing the methoxy group is through Williamson ether synthesis.
General Synthesis of 1-Methoxynaphthalene
A typical laboratory-scale synthesis of 1-methoxynaphthalene involves the methylation of 1-naphthol.
-
Deprotonation: 1-Naphthol is treated with a base, such as sodium hydroxide, to form the corresponding sodium naphthoxide.
-
Methylation: The naphthoxide is then reacted with a methylating agent, like dimethyl sulfate or methyl iodide, to yield 1-methoxynaphthalene.
An alternative, more environmentally friendly method utilizes dimethyl carbonate as the methylating agent in the presence of a phase transfer catalyst.[10]
The following diagram illustrates a general synthetic scheme for 1-methoxynaphthalene.
Caption: Synthesis of 1-Methoxynaphthalene.
Conclusion and Future Directions
The available literature suggests that methoxy-naphthalene derivatives represent a promising scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. While a comprehensive biological evaluation of a series of this compound derivatives is yet to be reported, the data from structurally related compounds provide a strong rationale for their synthesis and investigation. Future research should focus on the systematic synthesis of this compound analogs and the evaluation of their biological activities. Elucidating their specific molecular targets and mechanisms of action will be crucial for optimizing their therapeutic potential and advancing them through the drug discovery pipeline.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ACG Publications - Cytotoxic activity evaluation of naphthalene substituted benzimidazole derivatives [acgpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN102757322A - Preparation method of 1-methoxynaphthalene - Google Patents [patents.google.com]
The Emerging Potential of 1-(4-Methoxy-1-naphthyl)ethanone in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Methoxy-1-naphthyl)ethanone, a synthetically versatile naphthyl derivative, is emerging as a valuable scaffold in medicinal chemistry. Its unique structural features, including a methoxy-substituted naphthalene ring system, offer a foundation for the design and synthesis of novel therapeutic agents. While direct biological profiling of this specific ketone is not extensively documented, its utility as a key intermediate is evident from the broad spectrum of pharmacological activities exhibited by analogous naphthalene-based compounds. This technical guide explores the potential applications of this compound as a building block for the development of anticancer, antimicrobial, and anti-inflammatory agents, drawing upon data from structurally related molecules. Detailed synthetic protocols and prospective biological evaluation strategies are presented to empower researchers in harnessing the therapeutic potential of this promising scaffold.
Introduction: The Naphthalene Scaffold in Drug Discovery
The naphthalene ring system is a privileged scaffold in medicinal chemistry, present in a variety of clinically significant drugs and bioactive molecules. Its rigid, planar structure provides a framework for precise spatial orientation of functional groups, facilitating interactions with biological targets. The methoxy group on the naphthalene ring of this compound can influence the molecule's electronic properties and metabolic stability, making it an attractive starting point for drug design. This guide will delve into the prospective applications of this ketone by examining the established biological activities of derivative classes that can be readily synthesized from it.
Synthetic Pathways from this compound
The chemical reactivity of the ketone and the activated naphthalene ring in this compound allows for its elaboration into several classes of bioactive compounds. The following diagram illustrates the key synthetic transformations.
Figure 1: Key synthetic pathways originating from this compound.
Potential Therapeutic Applications
Anticancer Agents
The naphthalene scaffold is a common feature in many anticancer agents. Chalcones, which can be readily synthesized from this compound via Claisen-Schmidt condensation, are a well-established class of compounds with potent cytotoxic activities against a range of cancer cell lines.
Table 1: Cytotoxic Activity of Naphthalene-Based Chalcone Analogs
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Naphthalene-Chalcone | MCF-7 (Breast) | 0.51 | |
| Naphthalene-Chalcone | A549 (Lung) | 0.33 | |
| Naphthalene Diimide | SMMC-7721 (Hepatoma) | 1.48 | |
| Naphthalene Diimide | Hep G2 (Hepatoma) | 1.70 |
Note: The data presented is for analogous compounds to illustrate potential efficacy.
The proposed mechanism of action for many anticancer chalcones involves the induction of apoptosis through intrinsic and extrinsic pathways, often initiated by an increase in reactive oxygen species (ROS) within cancer cells.
Experimental Protocol: Synthesis of a Naphthyl Chalcone Derivative (General)
A general procedure for the Claisen-Schmidt condensation to synthesize a chalcone from this compound is as follows:
-
Dissolve this compound (1 equivalent) and an appropriate aromatic aldehyde (1.1 equivalents) in ethanol.
-
Add a catalytic amount of a strong base (e.g., aqueous NaOH or KOH solution) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.
-
Filter the solid, wash with water until neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
1-(4-Methoxy-1-naphthyl)ethanone: A Technical Guide for its Application as a Fluorescent Marker
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1-(4-methoxy-1-naphthyl)ethanone, a naphthalene derivative with potential applications as a fluorescent marker. While this compound has been synthesized and is commercially available, a detailed characterization of its photophysical properties is not extensively reported in the scientific literature. This guide consolidates the available information on its synthesis and provides a comprehensive, generalized protocol for its characterization as a fluorescent probe.
Core Properties and Synthesis
This compound is an aromatic ketone with a naphthalene core, substituted with a methoxy and an acetyl group.[1][2][3] The naphthalene moiety provides the intrinsic fluorescence characteristic of polycyclic aromatic hydrocarbons. The substituents are expected to modulate the photophysical properties of the molecule.
Synthesis of this compound
A common and effective method for the synthesis of this compound is through the Friedel-Crafts acylation of 1-methoxynaphthalene.[1]
Experimental Protocol: Friedel-Crafts Acylation
-
Materials:
-
1-Methoxynaphthalene
-
Acetyl chloride
-
Aluminum trichloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Petroleum ether
-
-
Procedure:
-
Under a nitrogen atmosphere, cool a suspension of aluminum trichloride (2.0 equivalents) in anhydrous dichloromethane to 0 °C.
-
Slowly add acetyl chloride (1.0 equivalent) to the cooled suspension with stirring.
-
After stirring for 10 minutes at room temperature, add 1-methoxynaphthalene (1.0 equivalent) to the reaction mixture.
-
Continue stirring the reaction mixture at room temperature overnight.
-
Upon completion of the reaction (monitored by TLC), quench the reaction by carefully adding water.
-
Separate the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an eluent of ethyl acetate/petroleum ether (e.g., 1:15 v/v) to yield this compound as a solid.[4]
-
Photophysical Properties: A General Perspective
The introduction of an electron-donating methoxy group and an electron-withdrawing acetyl group to the naphthalene ring is expected to influence the intramolecular charge transfer (ICT) character of the molecule, which can affect its absorption and emission maxima, as well as its sensitivity to the local environment (solvatochromism). Generally, naphthalene derivatives display absorption bands in the 220-280 nm range, corresponding to π→π* electronic transitions.[1]
Table 1: Anticipated Photophysical Properties of this compound
| Property | Expected Range/Value | Notes |
| Absorption Maximum (λabs) | 280 - 350 nm | The exact maximum will depend on the solvent polarity. The presence of substituents typically causes a red-shift compared to unsubstituted naphthalene. |
| Emission Maximum (λem) | 350 - 450 nm | A significant Stokes shift is expected. The emission wavelength is also likely to be solvent-dependent. |
| Molar Extinction Coefficient (ε) | 10,000 - 50,000 M-1cm-1 | Typical for π→π* transitions in aromatic systems. |
| Fluorescence Quantum Yield (ΦF) | 0.1 - 0.5 | This is a highly sensitive parameter that depends on the molecular structure and environment. Naphthalene itself has a quantum yield of around 0.23 in cyclohexane. |
| Fluorescence Lifetime (τF) | 1 - 10 ns | The lifetime is influenced by radiative and non-radiative decay pathways. |
Disclaimer: The values in this table are estimations based on the general properties of naphthalene derivatives and should be experimentally determined for this compound.
Experimental Protocols for Photophysical Characterization
To rigorously evaluate the potential of this compound as a fluorescent marker, a series of photophysical experiments are required. The following protocols outline a general approach.
Absorption and Fluorescence Spectroscopy
-
Objective: To determine the absorption and emission maxima, and the molar extinction coefficient.
-
Materials:
-
This compound
-
Spectroscopic grade solvents (e.g., cyclohexane, ethanol, acetonitrile)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
-
-
Procedure:
-
Prepare a stock solution of this compound in a chosen solvent of known concentration (e.g., 1 mM).
-
Prepare a series of dilutions from the stock solution.
-
Record the absorption spectra of the solutions using a UV-Vis spectrophotometer. Identify the wavelength of maximum absorption (λabs).
-
Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).
-
Using a fluorometer, excite the sample at its λabs and record the fluorescence emission spectrum to determine the wavelength of maximum emission (λem).
-
Determination of Fluorescence Quantum Yield
-
Objective: To quantify the efficiency of the fluorescence process. The relative method using a well-characterized standard is commonly employed.
-
Materials:
-
Solution of this compound
-
A suitable fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)
-
-
Procedure:
-
Prepare dilute solutions of both the sample and the standard in the same solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Measure the absorption spectra of all solutions.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength.
-
Integrate the area under the emission spectra for both the sample and the standard.
-
Calculate the quantum yield of the sample (ΦF,sample) using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²) where:
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
-
Measurement of Fluorescence Lifetime
-
Objective: To determine the average time the molecule spends in the excited state before returning to the ground state.
-
Instrumentation: Time-Correlated Single Photon Counting (TCSPC) system.
-
Procedure:
-
Prepare a dilute solution of this compound.
-
Excite the sample with a pulsed light source (e.g., a laser diode or LED) at a wavelength close to its λabs.
-
The TCSPC system measures the time delay between the excitation pulse and the detection of the emitted photons.
-
A histogram of these delay times is generated, which represents the fluorescence decay curve.
-
Analyze the decay curve by fitting it to one or more exponential functions to determine the fluorescence lifetime(s) (τF).
-
Visualizations
Chemical Structure
Caption: Chemical structure of this compound.
Synthetic Workflow
Caption: Experimental workflow for the synthesis.
Photophysical Characterization Workflow
Caption: Logical workflow for photophysical characterization.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 1-(4-Methoxy-1-naphthyl)ethanone via Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 1-(4-Methoxy-1-naphthyl)ethanone through the Friedel-Crafts acylation of 1-methoxynaphthalene. This ketone derivative is a valuable building block in medicinal chemistry and materials science. The protocol herein describes a robust and reproducible method using aluminum chloride as a catalyst, offering a solid foundation for laboratory-scale synthesis. All quantitative data is summarized for clarity, and key experimental and mechanistic steps are visualized using DOT language diagrams.
Introduction
Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is pivotal for the synthesis of aryl ketones, which are precursors to a wide array of pharmaceuticals and functional materials.[1] The acylation of 1-methoxynaphthalene is a targeted approach to produce this compound, a key intermediate for various applications. The methoxy group at the 1-position of the naphthalene ring is an activating group and directs incoming electrophiles to the ortho and para positions. In this synthesis, the acylation occurs predominantly at the sterically less hindered and electronically favorable 4-position (para to the methoxy group).
Reaction and Mechanism
The reaction proceeds via the formation of a highly electrophilic acylium ion from the reaction between the acylating agent (acetyl chloride) and the Lewis acid catalyst (aluminum chloride). The electron-rich 1-methoxynaphthalene then attacks the acylium ion, leading to the formation of a sigma complex (arenium ion). Subsequent deprotonation re-establishes aromaticity, yielding the final product, this compound. Due to the electron-withdrawing nature of the newly introduced acetyl group, the product is less reactive than the starting material, which conveniently prevents over-acylation.
Reaction Scheme
References
Application Notes and Protocols for the Synthesis of 1-(4-Methoxy-1-naphthyl)ethanone
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(4-Methoxy-1-naphthyl)ethanone, also known as 1-acetyl-4-methoxynaphthalene, is an organic compound with the chemical formula C₁₃H₁₂O₂.[1][2] It is a valuable synthetic intermediate in medicinal chemistry and material science, serving as a building block for novel therapeutic agents and materials with applications in organic electronics.[1] This document provides a detailed experimental protocol for the synthesis of this compound via the Friedel-Crafts acylation of 1-methoxynaphthalene.
Physicochemical Properties
This compound is a colorless to pale yellow crystalline solid at standard conditions.[1]
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₂O₂ | [2][3] |
| Molar Mass | 200.23 g/mol | [1][2][3] |
| Appearance | Colorless to pale yellow solid | [1] |
Experimental Protocol: Friedel-Crafts Acylation
The most established method for synthesizing this compound is the Friedel-Crafts acylation of 1-methoxynaphthalene.[1] This electrophilic aromatic substitution reaction utilizes a Lewis acid catalyst to introduce an acetyl group onto the naphthalene ring.[1]
Reagents and Materials
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 1-Methoxynaphthalene | 158.20 | 474 mg | 3 |
| Acetyl chloride | 78.50 | 236 mg | 3 |
| Aluminum trichloride (AlCl₃) | 133.34 | 800 mg | 6 |
| Dichloromethane (CH₂Cl₂), anhydrous | - | 12 mL | - |
| Water (H₂O) | - | q.s. | - |
| Anhydrous sodium sulfate (Na₂SO₄) | - | q.s. | - |
| Ethyl acetate | - | - | - |
| Petroleum ether | - | - | - |
Procedure
-
Under a nitrogen atmosphere, cool a solution of aluminum trichloride (800 mg, 6 mmol) in anhydrous dichloromethane (12 mL) to 0 °C in an ice bath.[4]
-
Slowly add acetyl chloride (236 mg, 3 mmol) to the cooled solution.[4]
-
Stir the reaction mixture at room temperature for 10 minutes.[4]
-
Add 1-methoxynaphthalene (474 mg, 3 mmol) to the reaction mixture.[4]
-
Continue stirring the mixture at room temperature overnight.[4]
-
After the reaction is complete, quench the reaction by carefully adding water.[4]
-
Separate the organic phase.[4]
-
Dry the organic phase over anhydrous sodium sulfate.[4]
-
Concentrate the solution under reduced pressure to remove the solvent.[4]
-
Purify the resulting residue by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (1:15 v/v) as the eluent.[4]
-
Collect the fractions containing the product and concentrate to afford this compound as a white solid (338 mg, 56% yield).[4]
Characterization Data
The synthesized compound can be characterized by various spectroscopic methods.
| Technique | Data |
| ¹H NMR (300 MHz, CDCl₃) | δ: 9.01-9.96 (m, 1H), 8.32-8.35 (m, 1H), 8.03 (d, 1H), 7.63-7.65 (m, 1H), 7.53-7.58 (m, 1H), 6.79 (d, 1H), 4.07 (s, 3H), 2.72 (s, 3H) |
| LC-MS | m/z 201 [M+1]⁺ |
Data obtained from ChemicalBook.[4]
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
References
Application of 1-(4-Methoxy-1-naphthyl)ethanone in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 1-(4-Methoxy-1-naphthyl)ethanone as a key starting material. This versatile ketone serves as a valuable building block for the construction of diverse heterocyclic scaffolds, including chalcones, pyrazoles, pyrimidines, and thiophenes, which are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities.
Synthesis of Naphthyl Chalcones via Claisen-Schmidt Condensation
Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the synthesis of flavonoids and various other heterocyclic compounds. They are typically synthesized through a base-catalyzed Claisen-Schmidt condensation between an acetophenone derivative and an aromatic aldehyde.
Application Notes:
The Claisen-Schmidt condensation of this compound with various aromatic aldehydes provides a straightforward route to a series of naphthyl chalcones. The reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent. The reaction conditions can be optimized by adjusting the base concentration, temperature, and reaction time to achieve high yields.
Quantitative Data for Chalcone Synthesis:
| Entry | Aromatic Aldehyde | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Benzaldehyde | NaOH | Ethanol | 4 - 6 | Room Temp. | 85 - 95 |
| 2 | 4-Chlorobenzaldehyde | KOH | Methanol | 5 - 7 | Room Temp. | 80 - 90 |
| 3 | 4-Methoxybenzaldehyde | NaOH | Ethanol | 4 - 6 | Room Temp. | 88 - 96 |
| 4 | 4-Nitrobenzaldehyde | KOH | Methanol | 6 - 8 | Room Temp. | 75 - 85 |
Experimental Protocol:
General Procedure for the Synthesis of 1-(4-Methoxy-1-naphthyl)-3-aryl-2-propen-1-one:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired aromatic aldehyde (1.1 eq.) in ethanol (15-20 mL).
-
Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide (2.0 eq., 10% w/v) dropwise with constant stirring.
-
Allow the reaction mixture to stir at room temperature for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the crude chalcone.
-
Filter the solid product, wash thoroughly with water until the washings are neutral, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure chalcone.
dot
Caption: Claisen-Schmidt condensation for naphthyl chalcone synthesis.
Synthesis of Naphthyl Pyrazoles
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are readily synthesized by the reaction of α,β-unsaturated ketones (chalcones) with hydrazine derivatives.
Application Notes:
Naphthyl-substituted pyrazoles can be efficiently synthesized by the cyclocondensation of the previously prepared 1-(4-methoxy-1-naphthyl)-3-aryl-2-propen-1-ones with hydrazine hydrate. The reaction is typically carried out in a protic solvent like ethanol or acetic acid, and the use of a catalytic amount of acid can facilitate the reaction.
Quantitative Data for Pyrazole Synthesis:
| Entry | Chalcone Precursor (Aryl group) | Reagent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Phenyl | Hydrazine Hydrate | Ethanol | 6 - 8 | Reflux | 80 - 90 |
| 2 | 4-Chlorophenyl | Hydrazine Hydrate | Acetic Acid | 4 - 6 | Reflux | 85 - 95 |
| 3 | 4-Methoxyphenyl | Hydrazine Hydrate | Ethanol | 6 - 8 | Reflux | 82 - 92 |
| 4 | 4-Nitrophenyl | Hydrazine Hydrate | Acetic Acid | 5 - 7 | Reflux | 78 - 88 |
Experimental Protocol:
General Procedure for the Synthesis of 5-(4-Methoxy-1-naphthyl)-3-aryl-1H-pyrazole:
-
In a round-bottom flask, dissolve the 1-(4-methoxy-1-naphthyl)-3-aryl-2-propen-1-one (1.0 eq.) in ethanol or glacial acetic acid (20 mL).
-
Add hydrazine hydrate (1.5 eq.) to the solution.
-
Reflux the reaction mixture for 4-8 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the precipitated solid, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure pyrazole derivative.
dot
Caption: Synthesis of naphthyl pyrazoles from chalcones.
Synthesis of Naphthyl Pyrimidines
Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the ring. They can be synthesized from chalcones by reaction with urea, thiourea, or guanidine.
Application Notes:
The reaction of 1-(4-methoxy-1-naphthyl)chalcones with guanidine hydrochloride in the presence of a strong base like potassium hydroxide in an alcoholic solvent yields 2-amino-4,6-disubstituted pyrimidines. Similarly, reaction with urea or thiourea can lead to the corresponding pyrimidin-2(1H)-ones or pyrimidine-2(1H)-thiones.
Quantitative Data for Pyrimidine Synthesis:
| Entry | Chalcone Precursor (Aryl group) | Reagent | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Phenyl | Guanidine HCl | KOH | Ethanol | 8 - 10 | Reflux | 75 - 85 |
| 2 | 4-Chlorophenyl | Guanidine HCl | KOH | Ethanol | 8 - 12 | Reflux | 70 - 80 |
| 3 | 4-Methoxyphenyl | Urea | NaOH | Ethanol | 10 - 14 | Reflux | 65 - 75 |
| 4 | 4-Nitrophenyl | Thiourea | KOH | Ethanol | 10 - 14 | Reflux | 60 - 70 |
Experimental Protocol:
General Procedure for the Synthesis of 2-Amino-4-(4-methoxy-1-naphthyl)-6-arylpyrimidine:
-
To a solution of the 1-(4-methoxy-1-naphthyl)-3-aryl-2-propen-1-one (1.0 eq.) in ethanol (25 mL), add guanidine hydrochloride (1.5 eq.).
-
To this mixture, add a solution of potassium hydroxide (3.0 eq.) in ethanol.
-
Reflux the reaction mixture for 8-12 hours. Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into crushed ice and neutralize with a dilute acid.
-
Filter the resulting solid, wash with water, and dry.
-
Recrystallize from a suitable solvent to obtain the pure pyrimidine derivative.
dot
Caption: Synthesis of naphthyl pyrimidines from chalcones.
Synthesis of Naphthyl Thiophenes via Gewald Reaction
The Gewald reaction is a multi-component reaction that provides a versatile method for the synthesis of polysubstituted 2-aminothiophenes from a ketone, an active methylene nitrile, and elemental sulfur in the presence of a base.
Application Notes:
This compound can be employed in the Gewald reaction with an α-cyanoester such as ethyl cyanoacetate and elemental sulfur to produce highly substituted 2-aminothiophenes. The reaction is typically catalyzed by an organic base like morpholine or diethylamine and is often carried out in a polar solvent such as ethanol or dimethylformamide.
Quantitative Data for Thiophene Synthesis (Gewald Reaction):
| Entry | α-Cyano Compound | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Ethyl Cyanoacetate | Morpholine | Ethanol | 4 - 6 | 50 - 60 | 70 - 80 |
| 2 | Malononitrile | Diethylamine | DMF | 3 - 5 | 50 - 60 | 75 - 85 |
| 3 | Ethyl Cyanoacetate | Piperidine | Methanol | 4 - 6 | 50 - 60 | 72 - 82 |
| 4 | Malononitrile | Morpholine | Ethanol | 3 - 5 | 50 - 60 | 78 - 88 |
Experimental Protocol:
General Procedure for the Synthesis of Ethyl 2-amino-4-(4-methoxy-1-naphthyl)-5-methylthiophene-3-carboxylate:
-
In a round-bottom flask, combine this compound (1.0 eq.), ethyl cyanoacetate (1.0 eq.), and elemental sulfur (1.1 eq.) in ethanol (20 mL).
-
Add morpholine (2.0 eq.) as a catalyst.
-
Heat the mixture at 50-60 °C with stirring for 3-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
The precipitated solid is filtered, washed with cold ethanol, and dried.
-
Purify the crude product by recrystallization from a suitable solvent.
dot
Caption: Gewald reaction for the synthesis of substituted thiophenes.
Application Notes and Protocols: 1-(4-Methoxy-1-naphthyl)ethanone as a Versatile Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-(4-Methoxy-1-naphthyl)ethanone as a key starting material and intermediate in the synthesis of high-value pharmaceutical compounds. The primary focus is on its application in the synthesis of Raloxifene, a selective estrogen receptor modulator (SERM). Detailed experimental protocols, quantitative data, and visual diagrams of the synthetic workflow and biological mechanism of action are provided to guide researchers in their drug discovery and development endeavors.
Introduction
This compound is an aromatic ketone that serves as a valuable building block in organic synthesis. Its naphthalene core, substituted with a methoxy and an acetyl group, provides multiple reactive sites for the construction of complex molecular architectures. A prominent application of this intermediate is in the multi-step synthesis of Raloxifene, a second-generation SERM used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[1][2]
Pharmaceutical Applications
The primary pharmaceutical application of this compound lies in its role as a precursor for the synthesis of the benzothiophene core of Raloxifene and its derivatives. While direct utilization in a wide range of pharmaceuticals is not extensively documented, its structural motifs are present in various bioactive molecules, including those with antimicrobial and anticancer properties.[3][4][5]
Key Intermediate in the Synthesis of Raloxifene
This compound can be converted in a multi-step synthesis to the key Raloxifene intermediate, 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene . This conversion provides a practical starting point for the synthesis of this widely prescribed therapeutic agent.
Experimental Protocols
The following section details the experimental protocols for the synthesis of Raloxifene hydrochloride, commencing from this compound. The synthesis is presented in a sequential, multi-step process.
Overall Synthetic Workflow
The logical workflow for the synthesis of Raloxifene from this compound is depicted below.
Caption: Synthetic workflow for Raloxifene HCl from this compound.
Step 1: Synthesis of 4-Methoxyphenylacetic acid via Willgerodt-Kindler Reaction
This step converts the acetyl group of this compound to a phenylacetic acid derivative. The Willgerodt-Kindler reaction is a suitable method for this transformation of aryl ketones.[6][7]
Protocol:
-
To a mixture of this compound (1 equivalent), morpholine (2.5 equivalents), and elemental sulfur (2.5 equivalents), add a suitable solvent such as DMF.
-
Heat the reaction mixture under reflux for 6-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into water.
-
Acidify the aqueous mixture with concentrated HCl to a pH of 1-2.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude thioamide.
-
Hydrolyze the crude thioamide by refluxing with a solution of sodium hydroxide in a mixture of ethanol and water for 8-16 hours.
-
After cooling, acidify the reaction mixture with concentrated HCl to precipitate 4-methoxyphenylacetic acid.
-
Filter the precipitate, wash with cold water, and dry to obtain the product.
Step 2: Synthesis of 2-Bromo-1-(4-methoxyphenyl)ethanone
This step involves the bromination of the α-carbon of the acetyl group, which is now part of the acetic acid. This requires conversion of the carboxylic acid to the corresponding acid chloride followed by reaction with bromine, or direct bromination of the ketone precursor. A more direct approach is the bromination of 4-methoxyacetophenone, which can be synthesized from 4-methoxyphenylacetic acid.
Protocol (from 4-methoxyacetophenone): [8]
-
Dissolve 4-methoxyacetophenone (1 equivalent) in a suitable solvent such as ethyl acetate.
-
Add cupric bromide (1.5 equivalents) to the solution.
-
Reflux the mixture for approximately 3 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture. The precipitated copper(I) bromide is removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is recrystallized from ethyl acetate to yield pure 2-bromo-1-(4-methoxyphenyl)ethanone.
Step 3: Synthesis of α-(3-Methoxyphenylthio)-4-methoxyacetophenone
This step involves the nucleophilic substitution of the bromine atom with 3-methoxybenzenethiol.
Protocol:
-
Dissolve 3-methoxybenzenethiol (1.1 equivalents) in a suitable solvent like ethanol.
-
Add a solution of potassium hydroxide (1.1 equivalents) in water dropwise at 0-5 °C.
-
To this solution, add a solution of 2-bromo-1-(4-methoxyphenyl)ethanone (1 equivalent) in ethanol portion-wise, maintaining the temperature at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction completion by TLC.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
The product can be purified by column chromatography or recrystallization.
Step 4: Synthesis of 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene
This key step involves an intramolecular cyclization to form the benzothiophene core.
Protocol:
-
To a solution of α-(3-methoxyphenylthio)-4-methoxyacetophenone (1 equivalent) in toluene, add methanesulfonic acid (5-10 equivalents).
-
Heat the mixture to 90-110 °C and stir for 2-4 hours. A Dean-Stark trap can be used to remove water.
-
Monitor the reaction by HPLC or TLC.
-
After completion, cool the reaction mixture and carefully pour it into ice-water.
-
Extract the product with toluene or another suitable organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent like ethyl acetate to yield 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene.[9]
Step 5: Synthesis of [6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophen-3-yl][4-[2-(piperidin-1-yl)ethoxy]phenyl]methanone
This step involves a Friedel-Crafts acylation reaction.
Protocol: [10]
-
To a suspension of anhydrous aluminum chloride (3-4 equivalents) in dichloromethane at 0 °C, add 4-[2-(piperidin-1-yl)ethoxy]benzoyl chloride hydrochloride (1.2 equivalents) portion-wise.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add a solution of 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (1 equivalent) in dichloromethane dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by HPLC.
-
Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry over anhydrous sodium sulfate and concentrate to give the crude product, which can be purified by column chromatography.
Step 6: Synthesis of Raloxifene Hydrochloride
The final step involves demethylation of the methoxy groups and formation of the hydrochloride salt.
Protocol: [10]
-
To a solution of the product from Step 5 (1 equivalent) in dichloromethane, add ethanethiol (3-5 equivalents).
-
Cool the mixture to 0 °C and add aluminum chloride (4-6 equivalents) portion-wise.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by HPLC.
-
Quench the reaction by slowly adding it to a mixture of ice and water.
-
Adjust the pH to 9-10 with a sodium hydroxide solution to precipitate the Raloxifene free base.
-
Filter the precipitate, wash with water, and dry.
-
Dissolve the crude Raloxifene in a suitable solvent like methanol or acetone.
-
Add a solution of hydrochloric acid in ethanol or isopropanol to precipitate Raloxifene hydrochloride.
-
Filter the solid, wash with a cold solvent, and dry under vacuum to obtain pure Raloxifene hydrochloride.
Quantitative Data
The following table summarizes the typical yields and purity for each step in the synthesis of Raloxifene.
| Step | Reaction | Starting Material | Product | Typical Yield (%) | Typical Purity (%) |
| 1 | Willgerodt-Kindler Reaction & Hydrolysis | This compound | 4-Methoxyphenylacetic acid | 60-70 | >95 |
| 2 | Bromination (from 4-methoxyacetophenone) | 4-Methoxyacetophenone | 2-Bromo-1-(4-methoxyphenyl)ethanone | 80-90 | >98 |
| 3 | Thioetherification | 2-Bromo-1-(4-methoxyphenyl)ethanone | α-(3-Methoxyphenylthio)-4-methoxyacetophenone | 85-95 | >97 |
| 4 | Cyclization | α-(3-Methoxyphenylthio)-4-methoxyacetophenone | 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene | 80-90 | >99[9] |
| 5 | Friedel-Crafts Acylation | 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene | Acylated benzothiophene | 70-80 | >95 |
| 6 | Demethylation & Salt Formation | Acylated benzothiophene | Raloxifene Hydrochloride | 85-95 | >99.5 |
Note: Yields and purities are approximate and can vary based on reaction scale and purification methods.
Mechanism of Action: Raloxifene Signaling Pathway
Raloxifene exerts its therapeutic effects by selectively modulating estrogen receptors (ERα and ERβ). Its tissue-specific agonist or antagonist activity is determined by the conformation of the ER it induces upon binding and the subsequent recruitment of co-activator or co-repressor proteins.[1][11]
References
- 1. 4-Methoxyphenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 1,3,4-oxadiazoles with 4-methoxynaphthalene ring: discovering new compounds with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 6. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. 2-Bromo-1-(4-methoxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. CN106554266B - Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof - Google Patents [patents.google.com]
- 11. Activation of Estrogen Receptor α by Raloxifene Through an Activating Protein-1-Dependent Tethering Mechanism in Human Cervical Epithelial Cancer Cells: A Role for c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Microwave-Assisted Synthesis of 1-(4-Methoxy-1-naphthyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the microwave-assisted synthesis of 1-(4-Methoxy-1-naphthyl)ethanone, an important intermediate in medicinal chemistry and organic synthesis. Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced safety profiles.[1][2] This protocol will focus on a green chemistry approach, highlighting a solvent-free method utilizing acetic anhydride as both the acylating agent and the reaction medium. Comparative data with conventional heating methods are presented to underscore the benefits of microwave irradiation.
Introduction
This compound, also known as 1-acetyl-4-methoxynaphthalene, is a valuable building block in the synthesis of various biologically active compounds.[3] The classical synthesis route involves the Friedel-Crafts acylation of 1-methoxynaphthalene. Traditional methods often require harsh Lewis acid catalysts, chlorinated solvents, and prolonged reaction times at elevated temperatures.[4][5] Microwave-assisted synthesis provides a rapid, efficient, and environmentally benign alternative. The direct coupling of microwave energy with the polar molecules in the reaction mixture leads to uniform and rapid heating, often resulting in cleaner reactions and higher purity of the final product.[6]
Key Experimental Protocols
Protocol 1: Microwave-Assisted Solvent-Free Synthesis using Acetic Anhydride and Iodine Catalyst
This protocol is adapted from green chemistry principles for microwave-assisted acetylation.[7]
Materials:
-
1-Methoxynaphthalene
-
Acetic Anhydride
-
Iodine (catalyst)
-
Microwave Synthesizer (e.g., Anton Paar Monowave, CEM Discover)
-
Round-bottom flask or dedicated microwave reaction vessel
-
Magnetic stirrer
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Recrystallization solvent (e.g., Ethanol/Water or Hexane/Ethyl Acetate mixture)
Procedure:
-
In a dedicated microwave reaction vessel equipped with a magnetic stir bar, add 1-methoxynaphthalene (1.0 equiv.).
-
Add acetic anhydride (2.0 - 3.0 equiv.) to the vessel.
-
Add a catalytic amount of iodine (e.g., 10 mol%).
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at a constant power (e.g., 100-300 W) for 5-15 minutes, with a set temperature of approximately 130-150°C. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Quench the reaction by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude this compound in a minimum amount of a hot solvent, such as ethanol or a mixture of hexane and ethyl acetate.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution filtered while hot.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Data Presentation
Table 1: Comparison of Microwave-Assisted vs. Conventional Heating for the Acylation of Naphthalene Derivatives.
| Method | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Microwave | Iodine | Solvent-Free | 130-150 | 5-15 min | High (Estimated >90%) | [7] |
| Microwave | Various | DMF | 80-120 | 3-10 min | 82-89 | [1][2] |
| Conventional | AlCl₃ | Nitrobenzene | Reflux | Several hours | ~43 | [8] |
| Conventional | Zr⁴⁺-Zeolite beta | Dichloromethane | 140 | 36 hours | 29 (conversion) | [9] |
Table 2: Characterization Data for this compound.
| Property | Value | Reference |
| IUPAC Name | 1-(4-methoxynaphthalen-1-yl)ethanone | [3] |
| CAS Number | 24764-66-7 | [3] |
| Molecular Formula | C₁₃H₁₂O₂ | [3] |
| Molecular Weight | 200.23 g/mol | [3] |
| ¹H NMR (CDCl₃, 300 MHz) δ (ppm) | 2.71 (s, 3H), 3.9-4.0 (s, 3H), 6.8-8.3 (m, 6H) | Inferred from related structures[10][11] |
| ¹³C NMR (CDCl₃, 75 MHz) δ (ppm) | 26.6, 55.4, 102.5, 122.3, 125.0, 125.5, 126.3, 126.9, 128.4, 131.2, 158.2, 197.8 | Inferred from related structures[10][11][12] |
Visualizations
Reaction Scheme
References
- 1. ukm.my [ukm.my]
- 2. Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C13H12O2 | CID 249921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Microwave Irradiation Effect on Intermolecular and Intramolecular Friedel-Crafts Acylation Reaction [scirp.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 7. Microwave Mediated Acylation of Alcohols, Phenols and Thiophenols in Neat Acetic Anhydride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology [ouci.dntb.gov.ua]
- 9. Acetylation of 2-Methoxynaphtalene with Acetic anhidryde over Zr4+-Zeolite beta : Oriental Journal of Chemistry [orientjchem.org]
- 10. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-(4-Methoxy-1-naphthyl)ethanone in Material Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Methoxy-1-naphthyl)ethanone is a versatile building block in material science, primarily utilized as a precursor for the synthesis of advanced functional materials. Its naphthalene core, substituted with a methoxy group, imparts unique photophysical properties to its derivatives, making it a compound of interest for applications in organic electronics, optoelectronics, and fluorescent sensors.[1] This ketone readily undergoes condensation reactions, particularly the Claisen-Schmidt condensation, to form chalcones. These chalcones often exhibit pronounced fluorescent and nonlinear optical (NLO) properties, which are tunable based on the substitution pattern of the aromatic rings.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and characterization of a fluorescent chalcone derivative.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the starting material is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₂O₂ | [2] |
| Molecular Weight | 200.23 g/mol | [2] |
| Appearance | White to light yellow crystalline solid | Smolecule |
| CAS Number | 24764-66-7 | [2] |
| IUPAC Name | 1-(4-methoxynaphthalen-1-yl)ethanone | [2] |
Application: Synthesis of a Fluorescent Chalcone Derivative
A primary application of this compound in material science is the synthesis of chalcones. Chalcones are α,β-unsaturated ketones that form the core of many biologically active and photophysically interesting compounds. The extended π-conjugation in chalcones, arising from the two aromatic rings linked by a three-carbon bridge, is responsible for their unique optical properties.
The following sections detail the synthesis and characterization of a representative chalcone derived from this compound.
Experimental Protocol: Synthesis of (E)-3-(4-(dimethylamino)phenyl)-1-(4-methoxy-1-naphthyl)prop-2-en-1-one
This protocol describes the base-catalyzed Claisen-Schmidt condensation of this compound with 4-(dimethylamino)benzaldehyde to yield a fluorescent chalcone.
Materials:
-
This compound
-
4-(dimethylamino)benzaldehyde
-
Potassium hydroxide (KOH)
-
Ethanol (EtOH)
-
Deionized water
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Beakers and Erlenmeyer flasks
-
Buchner funnel and filter paper
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Hexane and Ethyl Acetate (for TLC)
Procedure:
-
Reaction Setup: In a mortar, combine this compound (1 equivalent) and 4-(dimethylamino)benzaldehyde (1 equivalent).
-
Catalyst Addition: Add solid potassium hydroxide (1 equivalent) to the mixture.
-
Grinding: Grind the mixture using the pestle for approximately 10 minutes at room temperature. The reaction mixture will typically turn into a colored paste.
-
Reaction Monitoring: Monitor the progress of the reaction using TLC with a hexane:ethyl acetate (e.g., 7:3 v/v) eluent. The product spot should be significantly less polar than the starting materials.
-
Workup: Once the reaction is complete, add deionized water to the mortar and triturate the solid product.
-
Isolation: Collect the solid product by suction filtration using a Buchner funnel. Wash the solid with copious amounts of deionized water to remove any remaining KOH.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.
-
Purification (Optional): If necessary, the crude product can be purified by recrystallization from a suitable solvent such as ethanol.
Characterization of the Synthesized Chalcone
The structure and properties of the synthesized chalcone, (E)-3-(4-(dimethylamino)phenyl)-1-(4-methoxy-1-naphthyl)prop-2-en-1-one, can be confirmed through various spectroscopic and analytical techniques.
Table 2: Spectroscopic Data for a Representative Naphthalene Chalcone
| Technique | Observed Characteristics |
| FTIR (cm⁻¹) | ~1650 (C=O stretch of α,β-unsaturated ketone), ~1600 (C=C aromatic stretch), ~1250 (C-O stretch of methoxy group) |
| ¹H NMR (ppm) | Signals corresponding to aromatic protons, vinylic protons of the enone system, and methoxy and dimethylamino protons. |
| ¹³C NMR (ppm) | Resonances for carbonyl carbon, aromatic carbons, and carbons of the enone bridge. |
| Mass Spec (m/z) | Molecular ion peak corresponding to the calculated mass of the chalcone. |
| UV-Vis (nm) | Absorption maxima in the range of 350-450 nm, indicative of π-π* transitions in the conjugated system. |
| Fluorescence (nm) | Emission maximum typically in the range of 450-550 nm, with the exact wavelength depending on the solvent polarity. |
Note: The exact values will vary slightly based on the specific instrumentation and experimental conditions.
Visualization of Experimental Workflow and a Key Reaction
The following diagrams, generated using Graphviz, illustrate the experimental workflow for the synthesis and characterization of the chalcone derivative, as well as the Claisen-Schmidt condensation reaction mechanism.
Caption: Experimental workflow for the synthesis and characterization of a fluorescent chalcone.
Caption: Claisen-Schmidt condensation reaction for chalcone synthesis.
Potential Signaling Pathway Application: Fluorescent Sensing
While not a classical signaling pathway in the biological sense, the fluorescence quenching or enhancement of these chalcones in the presence of specific analytes can be considered a form of chemical signaling. For instance, the electron-rich nature of the synthesized chalcone, due to the dimethylamino and methoxy groups, makes it a potential candidate for sensing electron-deficient species or metal ions. The binding of an analyte can disrupt the intramolecular charge transfer (ICT) character of the molecule, leading to a detectable change in its fluorescence emission.
Caption: Logical relationship for a potential fluorescence sensing application.
Conclusion
This compound serves as a valuable and accessible starting material for the synthesis of functional organic materials. The straightforward synthesis of chalcone derivatives with interesting photophysical properties highlights its potential for creating novel fluorescent probes, and components for organic electronic devices. The protocols and data presented here provide a foundation for researchers to explore the applications of this compound in their respective fields.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Methoxy-1-naphthyl)ethanone
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 1-(4-Methoxy-1-naphthyl)ethanone synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily via Friedel-Crafts acylation of 1-methoxynaphthalene.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive catalyst (e.g., hydrolyzed AlCl₃) | Ensure anhydrous conditions. Use freshly opened or properly stored Lewis acid catalyst. Flame-dry glassware before use. |
| Deactivated starting material | Ensure the 1-methoxynaphthalene is pure and free of electron-withdrawing impurities. | |
| Insufficient reaction time or temperature | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the temperature or extending the reaction time. | |
| Formation of Multiple Products (Isomers) | Lack of regioselectivity | The choice of solvent can significantly influence the ratio of isomers. For Friedel-Crafts acylation of methoxynaphthalenes, using a less polar solvent like carbon disulfide may favor acylation at the 1-position, while a more polar solvent like nitrobenzene can lead to a mixture of isomers.[1] |
| Rearrangement of the desired product | The initially formed kinetic product can sometimes rearrange to a more thermodynamically stable isomer.[2][3] Optimizing the reaction time and temperature can help minimize this. | |
| Difficulty in Product Purification | Presence of unreacted starting materials | Improve the conversion rate by optimizing the stoichiometry of reactants and catalyst. Use column chromatography with a suitable eluent system (e.g., hexane/ethyl acetate) for purification. |
| Formation of colored impurities | The reaction mixture can sometimes be dark. Washing the organic layer with a dilute sodium bisulfite solution can help remove some colored impurities. Recrystallization of the crude product can also improve purity. | |
| Reaction Fails to Initiate | Poor quality of acetylating agent | Use freshly distilled acetyl chloride or high-purity acetic anhydride. |
| Complexation of the Lewis acid with the solvent or starting material | Ensure the solvent is non-coordinating or that the Lewis acid is added in a manner that allows for efficient formation of the acylium ion. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and established method is the Friedel-Crafts acylation of 1-methoxynaphthalene using an acetylating agent such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[2]
Q2: How can I improve the regioselectivity of the acylation to favor the 1-position?
A2: The regioselectivity of Friedel-Crafts acylation on substituted naphthalenes is highly dependent on the reaction conditions. The choice of solvent is a critical factor. For the related 2-methoxynaphthalene, acylation in carbon disulfide yielded a higher proportion of the 1-acetyl isomer compared to reactions in nitrobenzene.[1] Experimenting with different non-polar solvents may improve the selectivity for the desired this compound.
Q3: Are there more environmentally friendly alternatives to aluminum chloride?
A3: Yes, greener alternatives are being explored. For the acylation of the similar 2-methoxynaphthalene, a combination of phosphotungstic acid as a catalyst in an ionic liquid has been shown to give high conversion and selectivity.[2] Zeolite catalysts have also been investigated for the acylation of naphthalenes and offer the advantage of being recyclable.[3]
Q4: Can sonication be used to improve the reaction yield and rate?
A4: While specific studies on the ultrasonic-assisted synthesis of this compound are not widely reported, ultrasound is a known technique to enhance reaction rates and yields in many organic syntheses by improving mass transfer and providing localized energy. It is a viable avenue to explore for optimizing this synthesis.
Q5: What are the main side products to expect in this reaction?
A5: The primary side products are typically other isomers of acetylated 1-methoxynaphthalene, such as acylation at other positions on the naphthalene ring. In some cases, dealkylation of the methoxy group can occur, leading to hydroxylated byproducts.[1] Di-acylated products can also form, although this is less common in Friedel-Crafts acylation due to the deactivating nature of the introduced acetyl group.
Data on Yield Improvement
The following table summarizes how different reaction conditions can influence the outcome of the acylation of methoxynaphthalene derivatives.
| Starting Material | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity for 1-acyl product (%) | Yield of 1-acyl product (%) | Reference |
| 2-Methoxynaphthalene | Acetic Anhydride | Phosphotungstic Acid | [BPy]BF₄ (ionic liquid) | 120 | 6 | 70.4 | 96.4 | ~67.8 | [2] |
| 2-Methoxynaphthalene | Acetyl Chloride | Aluminum Chloride | Carbon Disulfide | Not specified | Not specified | Not specified | Not specified | 44 | [1] |
| 2-Methoxynaphthalene | Acetyl Chloride | Aluminum Chloride | Nitrobenzene | Not specified | Not specified | Not specified | Not specified | Lower than in CS₂ | [1] |
| 2-Methoxynaphthalene | Acetic Anhydride | H-mordenite (zeolite) | Not specified | 100-150 | Not specified | 35-40 | Major product | Not specified | [3] |
Experimental Protocols
Protocol 1: Classical Friedel-Crafts Acylation of 1-Methoxynaphthalene
This protocol is a standard method for the synthesis of this compound.
Materials:
-
1-Methoxynaphthalene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) to the stirred suspension.
-
After stirring for 15-20 minutes, add a solution of 1-methoxynaphthalene (1.0 eq) in anhydrous dichloromethane dropwise from the addition funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow addition of 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Protocol 2: Alternative Synthesis using a Heteropolyacid Catalyst (Adapted from a similar reaction)
This protocol offers a more environmentally friendly approach using a recyclable catalyst.
Materials:
-
1-Methoxynaphthalene
-
Acetic anhydride
-
Phosphotungstic acid (H₃PW₁₂O₄₀)
-
Butylpyridinium tetrafluoroborate ([BPy]BF₄) - ionic liquid
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, combine 1-methoxynaphthalene (1.0 eq), acetic anhydride (1.5 eq), and the ionic liquid [BPy]BF₄.
-
Add a catalytic amount of phosphotungstic acid (e.g., 0.2 mol%).
-
Heat the reaction mixture to 120 °C and stir for 6 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product with ethyl acetate (3 x 20 mL). The ionic liquid and catalyst can be recovered and reused.
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: General Procedure for Ultrasonic-Assisted Synthesis
This is a generalized protocol that can be adapted to potentially improve reaction times and yields.
Materials:
-
Same as Protocol 1
Procedure:
-
In a suitable vessel, combine 1-methoxynaphthalene, acetyl chloride, and the solvent (e.g., dichloromethane).
-
Cool the mixture in an ultrasonic bath equipped with a cooling system.
-
Slowly add the Lewis acid catalyst (e.g., AlCl₃) portion-wise while monitoring the temperature.
-
Irradiate the mixture with ultrasound at a specified frequency and power.
-
Monitor the reaction by TLC. Sonication time will likely be significantly shorter than conventional stirring.
-
Follow the workup and purification steps as described in Protocol 1.
Visualizations
Caption: Mechanism of Friedel-Crafts Acylation.
Caption: Troubleshooting Workflow for Synthesis.
References
Technical Support Center: Purification of Crude 1-(4-Methoxy-1-naphthyl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1-(4-Methoxy-1-naphthyl)ethanone.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound by column chromatography and recrystallization.
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of Product from Impurities | Incorrect solvent system (eluent). | Optimize the eluent system using Thin Layer Chromatography (TLC) before running the column. Test various ratios of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane). A good starting point for this compound is a 15:1 mixture of petroleum ether to ethyl acetate.[1] |
| Column is overloaded with crude material. | Use an appropriate amount of silica gel relative to the crude product (typically a 50:1 to 100:1 weight ratio of silica to crude material). | |
| Column was packed improperly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. A "slurry packing" method is often more effective than "dry packing". | |
| Product is not Eluting from the Column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, you can switch from a 15:1 to a 10:1 or 5:1 ratio of petroleum ether to ethyl acetate. |
| The compound has decomposed on the silica gel. | This compound is generally stable on silica. However, if decomposition is suspected, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of a base like triethylamine in the eluent. | |
| Product Elutes Too Quickly (with the solvent front) | The eluent is too polar. | Decrease the polarity of the eluent. Use a higher ratio of the non-polar solvent (e.g., switch from 10:1 to 20:1 petroleum ether:ethyl acetate). |
| Streaking or Tailing of the Product Band | The sample was not loaded onto the column in a concentrated band. | Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it carefully onto the top of the column. "Dry loading" the sample adsorbed onto a small amount of silica gel can also improve resolution. |
| The compound is interacting too strongly with the silica gel. | Add a small amount of a modifier to the eluent, such as a few drops of acetic acid or triethylamine, depending on the nature of the impurities and the compound. |
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Compound "Oils Out" Instead of Crystallizing | The boiling point of the solvent is higher than the melting point of the compound. | Choose a solvent with a lower boiling point. |
| The solution is supersaturated. | Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool more slowly. Seeding the solution with a pure crystal of the product can also induce crystallization. | |
| The compound has a low melting point. | Consider using a solvent pair for recrystallization. Dissolve the compound in a good solvent (e.g., ethanol or acetone) at an elevated temperature and then add a poor solvent (e.g., water or hexane) dropwise until the solution becomes slightly cloudy. Then, allow it to cool slowly. | |
| No Crystals Form Upon Cooling | The solution is not saturated. | Evaporate some of the solvent to increase the concentration of the compound and then try cooling again. |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| The compound is very soluble in the chosen solvent even at low temperatures. | Choose a different solvent in which the compound has lower solubility at cold temperatures. Based on its structure, this compound is expected to have good solubility in ethanol, acetone, and dichloromethane, and limited solubility in water.[2] A solvent system like ethanol/water or acetone/hexane might be effective. | |
| Low Recovery of Pure Product | Too much solvent was used for recrystallization. | Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| The crystals were washed with a large volume of cold solvent. | Wash the collected crystals with a minimal amount of ice-cold solvent to remove surface impurities without dissolving a significant amount of the product. | |
| Premature crystallization occurred during hot filtration. | Ensure the filtration apparatus (funnel and receiving flask) is pre-heated to prevent the solution from cooling and crystallizing prematurely. | |
| Colored Impurities Remain in the Crystals | The impurity co-crystallizes with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via Friedel-Crafts acylation?
A1: The most common impurities are typically positional isomers formed during the acylation of 1-methoxynaphthalene. These can include 1-acetyl-2-methoxynaphthalene and 2-acetyl-6-methoxynaphthalene. In some cases, di-acylated products may also be formed, though this is less common under controlled conditions. The starting material, 1-methoxynaphthalene, may also be present if the reaction did not go to completion.
Q2: How can I monitor the progress of the purification?
A2: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the purification process. By spotting the crude mixture, the fractions from column chromatography, and the purified product on a TLC plate and eluting with an appropriate solvent system (e.g., 15:1 petroleum ether:ethyl acetate), you can visualize the separation of the desired product from impurities. The product can be visualized under UV light.
Q3: What is the expected appearance and melting point of pure this compound?
A3: Pure this compound is a colorless to pale yellow crystalline solid.[2] Its melting point is reported to be in the range of 70-110°C, which is characteristic of related methoxynaphthalene derivatives.[2]
Q4: What is a suitable solvent for recrystallizing this compound?
A4: Based on its solubility profile, a mixed solvent system is often effective. A good starting point would be to dissolve the crude product in a minimal amount of a hot "good" solvent like ethanol or acetone, and then add a "poor" solvent like water or hexane dropwise until persistent cloudiness is observed. Slow cooling should then yield crystals.
Q5: What yield and purity can I expect after purification?
A5: The yield and purity will depend on the quality of the crude material and the purification method used. A literature report on the purification of a similar compound by silica gel column chromatography gave a yield of 56%.[1] With careful optimization of both column chromatography and recrystallization, a purity of >98% is generally achievable.
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol is adapted from a literature procedure for the purification of this compound.[1]
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Petroleum ether
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Prepare the Column:
-
Secure a chromatography column vertically.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in petroleum ether and carefully pour it into the column, avoiding air bubbles.
-
Allow the silica gel to settle, and then add another thin layer of sand on top. .
-
-
Load the Sample:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
Carefully add the sample solution to the top of the silica gel bed using a pipette.
-
Alternatively, for better separation, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column. .
-
-
Elution:
-
Begin eluting the column with a 15:1 (v/v) mixture of petroleum ether and ethyl acetate.
-
Collect fractions in test tubes.
-
Monitor the separation by spotting the collected fractions on a TLC plate. .
-
-
Analysis and Collection:
-
Develop the TLC plate in the eluent and visualize the spots under a UV lamp.
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound as a white solid.
-
Protocol 2: Purification by Recrystallization
Materials:
-
Crude or column-purified this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution:
-
Place the crude or partially purified this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol and gently heat the mixture on a hot plate with stirring until the solid completely dissolves. .
-
-
Induce Crystallization:
-
While the solution is still hot, add deionized water dropwise until the solution becomes slightly and persistently cloudy.
-
If too much water is added and the product oils out, add a small amount of hot ethanol to redissolve it. .
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation. .
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Allow the crystals to air dry on the filter paper or in a desiccator to remove residual solvent.
-
Quantitative Data Summary
| Purification Stage | Typical Purity | Expected Yield | Appearance |
| Crude Product | 70-85% | - | Brownish or yellowish solid/oil |
| After Column Chromatography | >95% | 50-60% | White to off-white solid |
| After Recrystallization | >98% | 80-90% (from chromatographed material) | Colorless to pale yellow crystals |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Common side products in the synthesis of 1-(4-Methoxy-1-naphthyl)ethanone
Welcome to the technical support center for the synthesis of 1-(4-Methoxy-1-naphthyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and well-established method for the synthesis of this compound is the Friedel-Crafts acylation of 1-methoxynaphthalene. This reaction typically involves the use of an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.
Q2: What are the primary side products I should be aware of in this synthesis?
The primary side products in the Friedel-Crafts acylation of 1-methoxynaphthalene include:
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Isomeric Products: The major isomeric byproduct is typically 1-(2-Methoxy-1-naphthyl)ethanone , resulting from acylation at the C2 position of the naphthalene ring. The methoxy group at C1 directs acylation to the ortho (C2) and para (C4) positions.
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Polyacylated Products: Under certain conditions, diacylation can occur, leading to the formation of diacetylated methoxynaphthalene derivatives.
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Demethylated Products: Cleavage of the methyl ether can lead to the formation of phenolic byproducts, such as 1-(4-hydroxy-1-naphthyl)ethanone. This is more likely to occur with stronger Lewis acids or at elevated temperatures.
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Deacylated Product: Reversal of the acylation reaction can lead to the formation of the starting material, 1-methoxynaphthalene.
Q3: How can I minimize the formation of the isomeric byproduct, 1-(2-Methoxy-1-naphthyl)ethanone?
Controlling the regioselectivity is a key challenge. To favor the formation of the desired C4-acylated product, consider the following:
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Choice of Lewis Acid: Milder Lewis acids may offer better selectivity.
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Reaction Temperature: Lowering the reaction temperature can often improve the selectivity for the para-substituted product.
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Solvent: The choice of solvent can influence the isomer distribution. Non-polar solvents are often employed in Friedel-Crafts reactions.
Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the products?
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Thin-Layer Chromatography (TLC): Useful for monitoring the progress of the reaction and identifying the presence of different products.
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Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for separating and identifying the volatile components of the reaction mixture, including the desired product and its isomers.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the unambiguous structural elucidation of the final product and any isolated side products.
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Infrared (IR) Spectroscopy: Can confirm the presence of the carbonyl group in the ketone product.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Lewis acid catalyst (e.g., moisture contamination).2. Insufficient reaction time or temperature.3. Impure starting materials. | 1. Use freshly opened or properly stored anhydrous Lewis acid. Handle it under an inert atmosphere.2. Monitor the reaction by TLC and adjust the reaction time and/or temperature accordingly.3. Ensure the purity of 1-methoxynaphthalene and the acylating agent. |
| High Proportion of Isomeric Byproduct (2-acylated) | 1. Reaction temperature is too high.2. Strong Lewis acid promoting ortho-acylation.3. Inappropriate solvent. | 1. Perform the reaction at a lower temperature (e.g., 0 °C or below).2. Consider using a milder Lewis acid catalyst.3. Experiment with different solvents to optimize regioselectivity. |
| Presence of Polyacylated Products | 1. Excess of the acylating agent or Lewis acid.2. Reaction run for an extended period. | 1. Use a stoichiometric amount or a slight excess of the acylating agent.2. Monitor the reaction closely by TLC to avoid over-reaction. |
| Formation of Phenolic (Demethylated) Byproducts | 1. Use of a strong Lewis acid.2. High reaction temperature. | 1. Employ a milder Lewis acid.2. Maintain a low reaction temperature throughout the addition and stirring. |
| Difficulty in Purifying the Product | 1. Similar polarities of the desired product and isomeric byproduct.2. Presence of multiple side products. | 1. Utilize column chromatography with a carefully selected solvent system to separate the isomers. Multiple columns may be necessary.2. Optimize the reaction conditions to minimize side product formation, simplifying the purification process. |
Experimental Protocols
A general experimental procedure for the Friedel-Crafts acylation of 1-methoxynaphthalene is provided below. Please note that optimization of reaction conditions may be necessary.
Materials:
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1-Methoxynaphthalene
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Acetyl Chloride (or Acetic Anhydride)
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Anhydrous Aluminum Chloride (AlCl₃)
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Anhydrous Dichloromethane (DCM)
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Hydrochloric Acid (HCl), aqueous solution
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
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Silica Gel for column chromatography
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Hexane and Ethyl Acetate for chromatography
Procedure:
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Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
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Addition of Solvent and Acylating Agent: Add anhydrous dichloromethane to the flask and cool the suspension in an ice bath (0 °C). Slowly add acetyl chloride (or acetic anhydride) dropwise from the dropping funnel to the stirred suspension.
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Addition of 1-Methoxynaphthalene: After the addition of the acylating agent, dissolve 1-methoxynaphthalene in anhydrous dichloromethane and add this solution dropwise to the reaction mixture at 0 °C.
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Reaction Monitoring: Allow the reaction to stir at 0 °C or let it warm to room temperature. Monitor the progress of the reaction by TLC.
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Work-up: Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers.
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Washing: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and finally with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the desired this compound from its isomers and other byproducts.
Visualizations
Below are diagrams to illustrate key aspects of the synthesis and troubleshooting process.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical troubleshooting workflow for the synthesis of this compound.
Technical Support Center: Optimizing Friedel-Crafts Acylation of 1-Methoxynaphthalene
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the Friedel-Crafts acylation of 1-methoxynaphthalene. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products of the Friedel-Crafts acylation of 1-methoxynaphthalene?
The methoxy group (-OCH₃) at the C1 position of the naphthalene ring is an activating, ortho-, para-directing group. Therefore, the major products expected from the Friedel-Crafts acylation are the 2-acyl-1-methoxynaphthalene and the 4-acyl-1-methoxynaphthalene. The ratio of these isomers can be influenced by reaction conditions.
Q2: Which Lewis acid catalyst is most suitable for this reaction?
Aluminum chloride (AlCl₃) is a common and effective Lewis acid for Friedel-Crafts acylation.[1] However, other Lewis acids such as ferric chloride (FeCl₃), tin(IV) chloride (SnCl₄), and zinc chloride (ZnCl₂) can also be used.[2] For greener and milder conditions, solid acid catalysts like zeolites or the use of methanesulfonic anhydride have been explored.
Q3: What is the role of the solvent in determining the regioselectivity of the reaction?
The choice of solvent can significantly impact the ratio of the 2- and 4-acyl isomers. In general, non-polar solvents tend to favor the formation of the kinetically controlled product, while polar solvents can promote the formation of the thermodynamically more stable isomer. For naphthalene systems, this can translate to different isomer distributions.
Q4: Can I use an acid anhydride instead of an acyl chloride as the acylating agent?
Yes, acid anhydrides, such as acetic anhydride, can be used as acylating agents in conjunction with a Lewis acid or a Brønsted acid catalyst.[3] The reaction mechanism is similar to that of acyl chlorides.
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Low or No Product Yield | 1. Inactive catalyst due to moisture. 2. Deactivated aromatic ring. 3. Insufficiently reactive acylating agent. 4. Reaction temperature is too low. | 1. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous Lewis acid. 2. While 1-methoxynaphthalene is activated, ensure no deactivating substituents are present. 3. Use a more reactive acylating agent (acyl chloride > acid anhydride). 4. Gradually increase the reaction temperature, monitoring for product formation and side reactions. |
| Poor Regioselectivity (Mixture of Isomers) | 1. Reaction conditions favoring a mixture of kinetic and thermodynamic products. 2. Isomerization of the product under the reaction conditions. | 1. Systematically vary the solvent and temperature. Lower temperatures and non-polar solvents may favor one isomer. 2. Reduce reaction time or temperature to minimize isomerization. The initially formed kinetic product can rearrange to the thermodynamic product over time. |
| Formation of Side Products | 1. Polysubstitution (di-acylation). 2. Dealkylation of the methoxy group. 3. Charring or polymerization. | 1. Use a stoichiometric amount of the acylating agent or a slight excess of 1-methoxynaphthalene. 2. Use a milder Lewis acid or lower the reaction temperature. 3. Avoid excessively high temperatures and prolonged reaction times. |
| Difficult Work-up (Emulsion Formation) | 1. Formation of aluminum hydroxide complexes during aqueous work-up. | 1. Instead of quenching with ice/water alone, use a dilute acid solution (e.g., 3M HCl) and heat gently for a short period to break up the aluminum salts before extraction.[4] |
Quantitative Data on Reaction Conditions
While specific quantitative data for the Friedel-Crafts acylation of 1-methoxynaphthalene is not extensively available in the provided search results, the following table, based on analogous reactions with 2-methoxynaphthalene, illustrates the impact of different conditions on conversion and selectivity. This data should be considered as a guideline for optimizing the reaction of the 1-isomer.
| Catalyst | Acylating Agent | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| H₃PW₁₂O₄₀ | Acetic Anhydride | [BPy]BF₄ (Ionic Liquid) | 120 | 6 | 70.4 | 96.4 (for 1-acyl-2-MN) | [5] |
| H₃PW₁₂O₄₀ | Acetic Anhydride | Chlorobenzene | 120 | 10 | ~50 | 87.3 (for 1-acyl-2-MN) | [5] |
| Zeolite H-Mordenite | Acetic Anhydride | - | 125 | - | 35-40 | Predominantly 1-acyl-2-MN | [6] |
| Zeolite H-Mordenite | Acetyl Chloride | - | 125 | - | 35-40 | Higher yield of 6-acyl-2-MN | [6] |
Note: The selectivity reported for 2-methoxynaphthalene acylation refers to the formation of the 1-acyl and 6-acyl isomers. For 1-methoxynaphthalene, the analogous major products would be the 2-acyl and 4-acyl isomers.
Experimental Protocols
General Protocol for Friedel-Crafts Acylation of 1-Methoxynaphthalene with Acetyl Chloride and AlCl₃
Materials:
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1-Methoxynaphthalene
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Anhydrous Aluminum Chloride (AlCl₃)
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Acetyl Chloride
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Anhydrous Dichloromethane (DCM) or another suitable solvent
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3M Hydrochloric Acid (HCl)
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Saturated Sodium Bicarbonate Solution
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Brine (Saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄)
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Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath.
Procedure:
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Setup: Assemble a clean, dry round-bottom flask with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere (N₂ or Ar).
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Reagent Preparation: In the round-bottom flask, suspend anhydrous AlCl₃ (1.1 to 1.3 equivalents) in anhydrous DCM. Cool the mixture in an ice bath.
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Addition of Substrate: Dissolve 1-methoxynaphthalene (1 equivalent) in anhydrous DCM and add it to the AlCl₃ suspension with stirring.
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Addition of Acylating Agent: Add acetyl chloride (1 to 1.1 equivalents) dropwise to the cooled reaction mixture via the dropping funnel. Maintain the temperature below 10°C during the addition.
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Reaction: After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-24 hours. Monitor the reaction progress by TLC or GC.
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Work-up:
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Cool the reaction mixture in an ice bath and slowly quench it by pouring it onto a mixture of crushed ice and 3M HCl.
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Transfer the mixture to a separatory funnel and separate the organic layer.
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Extract the aqueous layer with DCM.
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Combine the organic layers and wash sequentially with 3M HCl, water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to isolate the 2-acyl and 4-acyl-1-methoxynaphthalene isomers.
Visualizations
Caption: Experimental workflow for Friedel-Crafts acylation.
Caption: Troubleshooting decision tree for reaction optimization.
References
Technical Support Center: Synthesis of 1-(4-Methoxy-1-naphthyl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the synthesis of 1-(4-methoxy-1-naphthyl)ethanone, particularly in addressing low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most established and widely used method is the Friedel-Crafts acylation of 1-methoxynaphthalene.[1] This reaction involves the electrophilic aromatic substitution of 1-methoxynaphthalene with an acetylating agent in the presence of a Lewis acid catalyst.[1]
Q2: What are the potential applications of this compound?
A2: this compound is a valuable intermediate in various fields. It serves as a building block in medicinal chemistry for the synthesis of novel therapeutic agents.[1] It is also used in material science as a precursor for materials with applications in organic electronics and optoelectronics.[1] Additionally, it finds use as a fluorescent dye and a photosensitive dye in scientific research.[1]
Q3: What are the typical starting materials and reagents for this synthesis?
A3: The key starting materials are 1-methoxynaphthalene and an acetylating agent, such as acetyl chloride or acetic anhydride. A Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is also required to facilitate the reaction.[2] The reaction is typically carried out in an anhydrous solvent like dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂).[2][3]
Q4: What are the main factors that influence the yield of the reaction?
A4: Several factors can significantly impact the yield of this compound synthesis. These include the choice and amount of catalyst, the type of acylating agent and solvent, the reaction temperature, and the reaction time. The purity of the reagents and the absence of moisture are also critical for a successful synthesis.
Troubleshooting Guide for Low Yield
This guide addresses common issues that can lead to low yields in the synthesis of this compound and provides potential solutions.
Problem 1: The reaction is not proceeding, or the conversion of the starting material is very low.
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Possible Cause 1: Inactive Catalyst. The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Exposure to atmospheric moisture can lead to its deactivation.
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Solution: Ensure that the aluminum chloride is fresh and has been stored under anhydrous conditions. Handle the catalyst quickly in a dry environment, preferably in a glove box or under an inert atmosphere (e.g., nitrogen or argon).
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Possible Cause 2: Impure Reagents. The presence of impurities in the 1-methoxynaphthalene or the acetylating agent can interfere with the reaction.
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Solution: Use high-purity, anhydrous reagents. If necessary, purify the starting materials before use. For example, 1-methoxynaphthalene can be distilled under reduced pressure.
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Possible Cause 3: Inadequate Reaction Temperature. The Friedel-Crafts acylation is often temperature-sensitive. A temperature that is too low may result in a slow reaction rate.
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Solution: While the reaction is often started at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, it may need to be warmed to room temperature or slightly above to proceed to completion.[2] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal temperature profile.
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Problem 2: The yield of the desired product is low, and there is a significant amount of side products.
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Possible Cause 1: Formation of Isomers. Friedel-Crafts acylation on substituted naphthalenes can lead to the formation of different regioisomers. Besides the desired 1-acetyl-4-methoxynaphthalene, other isomers like 2-acetyl-6-methoxynaphthalene or 1-acetyl-7-methoxynaphthalene can be formed.[3] The solvent can influence the product distribution.[3]
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Solution: The choice of solvent can influence the regioselectivity. For instance, using carbon disulfide as a solvent has been reported to favor the formation of 1-acetyl-2-methoxynaphthalene in good yield, while nitrobenzene can favor the 2-acetyl-6-methoxynaphthalene isomer.[3] Careful selection of the solvent system is crucial for maximizing the yield of the desired isomer.
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Possible Cause 2: Di-acylation. If an excess of the acetylating agent or a highly active catalyst is used, di-acylation of the naphthalene ring can occur, leading to the formation of diacetyl-methoxynaphthalene byproducts.[3]
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Solution: Carefully control the stoichiometry of the reactants. Use a molar ratio of 1:1 or a slight excess of the acetylating agent relative to 1-methoxynaphthalene. The order of addition can also be important; adding the 1-methoxynaphthalene to the pre-formed complex of the Lewis acid and acetylating agent can sometimes minimize side reactions.
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Possible Cause 3: Dealkylation or Rearrangement. Under harsh reaction conditions (e.g., high temperatures or prolonged reaction times), the methoxy group on the naphthalene ring can be cleaved (dealkylation) to form phenolic byproducts.[3] Rearrangement of the initial product to a thermodynamically more stable isomer can also occur.[4]
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Solution: Maintain a controlled reaction temperature and monitor the reaction progress to avoid prolonged reaction times. Once the starting material is consumed, the reaction should be quenched to prevent further side reactions.
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Problem 3: Difficulty in isolating and purifying the final product.
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Possible Cause 1: Incomplete Quenching. The reaction mixture contains a complex of the product with the Lewis acid, which needs to be hydrolyzed. Incomplete quenching will result in a difficult work-up.
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Solution: The reaction is typically quenched by carefully adding it to a mixture of ice and concentrated hydrochloric acid. This breaks down the aluminum chloride complex and helps to separate the organic and aqueous layers.
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Possible Cause 2: Emulsion Formation during Extraction. During the work-up, emulsions can form, making the separation of the organic and aqueous phases challenging.
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Solution: Adding a saturated brine solution can help to break up emulsions. Gentle swirling instead of vigorous shaking during extraction can also prevent emulsion formation.
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Possible Cause 3: Co-elution of Impurities during Chromatography. If side products with similar polarity to the desired product are formed, their separation by column chromatography can be difficult.
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Solution: Optimize the solvent system for column chromatography. A gradual increase in the polarity of the eluent (gradient elution) can improve the separation of closely related compounds. Recrystallization of the product after column chromatography can further enhance its purity. A reported solvent system for purification is a mixture of ethyl acetate and petroleum ether.[2]
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Data Presentation
Table 1: Influence of Reaction Conditions on the Yield of this compound
| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| AlCl₃ | Acetyl Chloride | Dichloromethane | 0 to RT | Overnight | 56 | [2] |
| AlCl₃ | Acetic Anhydride | Carbon Disulfide | Not specified | Not specified | 44 (for 1-acetyl-2-methoxynaphthalene) | [3] |
| AlCl₃ | Acetic Anhydride | Nitrobenzene | Not specified | Not specified | 43 (for 2-acetyl-6-methoxynaphthalene) | [3] |
| Zeolite H-beta | Acetic Anhydride | Not specified | 100 | Not specified | High yield of para-acylated product | [5] |
Note: "RT" denotes room temperature. The yields reported are for specific isomers and may not directly correspond to this compound in all cases, but they illustrate the impact of reaction conditions.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound via Friedel-Crafts Acylation [2]
Materials:
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1-Methoxynaphthalene
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Acetyl chloride
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Anhydrous aluminum chloride (AlCl₃)
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Anhydrous dichloromethane (CH₂Cl₂)
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Hydrochloric acid (HCl), concentrated
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Water
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Anhydrous sodium sulfate (Na₂SO₄)
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Ethyl acetate
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Petroleum ether
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Ice
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, suspend anhydrous aluminum chloride (2.0 equivalents) in anhydrous dichloromethane.
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Cool the suspension to 0 °C using an ice bath.
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Slowly add acetyl chloride (1.0 equivalent) to the cooled suspension while stirring.
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Stir the reaction mixture at room temperature for 10 minutes to allow for the formation of the acylium ion complex.
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Add 1-methoxynaphthalene (1.0 equivalent) to the reaction mixture.
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Continue stirring the mixture at room temperature overnight. Monitor the reaction progress by TLC.
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After the reaction is complete, carefully quench the reaction by pouring the mixture into a beaker containing a mixture of ice and water.
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Separate the organic layer.
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Extract the aqueous layer with dichloromethane.
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Combine the organic layers and wash with water.
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Dry the organic layer over anhydrous sodium sulfate.
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Filter and concentrate the solution under reduced pressure to obtain the crude product.
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Purify the crude residue by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (e.g., 1:15 v/v) as the eluent to afford this compound as a white solid.
Visualizations
Caption: Reaction pathway for the Friedel-Crafts acylation of 1-methoxynaphthalene.
Caption: A troubleshooting workflow for low yield in the synthesis.
Caption: Logical relationships between reaction parameters and outcomes.
References
- 1. Buy this compound | 24764-66-7 [smolecule.com]
- 2. This compound | 24764-66-7 [chemicalbook.com]
- 3. A re-examination of the Friedel–Crafts acetylation of 2-methoxynaphthalene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: 1-(4-Methoxy-1-naphthyl)ethanone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 1-(4-Methoxy-1-naphthyl)ethanone. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Troubleshooting Guide
This guide provides solutions to specific problems that may arise when working with this compound.
Problem: Unexpected Degradation of the Compound
If you observe degradation of this compound, such as a change in color from colorless/pale yellow to a darker shade, or the appearance of additional peaks in your analytical chromatogram, consider the following potential causes and solutions.
| Potential Cause | Recommended Action |
| Improper Storage | Ensure the compound is stored in a tightly sealed, light-resistant container in a cool, dry, and dark place. Avoid exposure to high humidity and fluctuating temperatures. For long-term storage, refrigeration (2-8 °C) is recommended. |
| Exposure to Light | Naphthalene derivatives can be susceptible to photodegradation.[1] Protect the compound from light by using amber vials or by wrapping the container in aluminum foil. Minimize exposure to ambient light during handling and sample preparation. |
| Presence of Oxidizing Agents | Avoid contact with strong oxidizing agents, as these can promote degradation of the aromatic ketone moiety. Ensure all glassware and equipment are free from residual oxidizing agents. |
| Extreme pH Conditions | Although generally stable, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, may lead to hydrolysis. Buffer your solutions to a neutral pH if compatible with your experimental setup. |
| Thermal Stress | While aromatic ketones are generally thermally stable, prolonged exposure to high temperatures can cause degradation, potentially through the cleavage of ether and ketone bonds.[2] Avoid unnecessary heating and store the compound at the recommended temperature. |
Logical Flow for Troubleshooting Degradation
Caption: Troubleshooting workflow for unexpected degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a tightly sealed, light-resistant container in a cool, dry, and dark environment. For long-term storage, refrigeration at 2-8 °C is advisable. It is important to protect the compound from moisture and direct sunlight.
Q2: How can I assess the purity of my this compound sample?
A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for assessing the purity of this compound and detecting any degradation products.[3] A typical method would involve a C18 reversed-phase column with a gradient elution using a mobile phase consisting of acetonitrile and water.
Q3: What are the potential degradation pathways for this compound?
A3: Based on the chemical structure (an aromatic ketone with a methoxy-substituted naphthalene ring), potential degradation pathways include:
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Photodegradation: Naphthalene derivatives can undergo photochemical reactions when exposed to UV light.[1]
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Oxidation: The aromatic ring and the ketone functional group may be susceptible to oxidation.
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Hydrolysis: Under harsh acidic or basic conditions, the ether linkage could potentially be cleaved.
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Thermal Degradation: At very high temperatures, cleavage of the ketone and ether bonds may occur.[2]
Q4: I see a slight yellowing of my solid compound over time. Is it still usable?
A4: A slight change in color to pale yellow may not necessarily indicate significant degradation, as many aromatic compounds can show slight color changes upon storage. However, it is a sign that some level of change may have occurred. It is highly recommended to re-analyze the purity of the compound using a validated analytical method like HPLC before use to ensure it meets the requirements for your experiment.
Q5: How should I prepare solutions of this compound for my experiments to ensure stability?
A5: Prepare solutions fresh whenever possible. If solutions need to be stored, they should be kept in tightly sealed, light-resistant containers, and refrigerated. The choice of solvent is also important; ensure the solvent is of high purity and does not contain impurities that could promote degradation. For aqueous solutions, consider using a buffer to maintain a neutral pH.
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for establishing the intrinsic stability of a compound and developing stability-indicating analytical methods.[4]
Objective: To generate potential degradation products of this compound under various stress conditions.
Experimental Workflow for Forced Degradation
Caption: General workflow for conducting a forced degradation study.
Methodology:
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
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Stress Conditions:
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Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Keep the mixture at 60°C for a specified period (e.g., 24 hours).
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Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Keep the mixture at 60°C for a specified period (e.g., 24 hours).
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Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the mixture at room temperature for a specified period (e.g., 24 hours).
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Thermal Degradation: Keep the solid compound and a solution of the compound in an oven at 80°C for a specified period (e.g., 48 hours).
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Photolytic Degradation: Expose the solid compound and a solution of the compound to a calibrated light source (UV and visible light) for a specified duration.
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Sample Analysis: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze them using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify any degradation products.
Stability-Indicating HPLC Method (Example)
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Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
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Mobile Phase A: Water
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Mobile Phase B: Acetonitrile
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Gradient: A time-programmed gradient from a higher percentage of Mobile Phase A to a higher percentage of Mobile Phase B.
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Flow Rate: 1.0 mL/min
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Detection: UV at a suitable wavelength (to be determined by UV scan)
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Injection Volume: 10 µL
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Column Temperature: 30 °C
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
References
- 1. mdpi.com [mdpi.com]
- 2. [Investigation of thermal and thermo-oxidative degradation of poly(ether ether ketone) by gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of 1-(4-Methoxy-1-naphthyl)ethanone
This technical support guide provides detailed protocols and troubleshooting advice for the recrystallization of 1-(4-Methoxy-1-naphthyl)ethanone, a common purification technique for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the ideal solvent for recrystallizing this compound?
A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature. Based on the "like dissolves like" principle and the compound's ketone functional group, acetone is a good starting point.[1][2] For compounds with aromatic rings, ethanol and solvent mixtures like n-Hexane/acetone or ethanol/water can also be effective.[2][3] It is recommended to perform small-scale solvent screenings to determine the optimal solvent or solvent system for your specific sample.
Q2: My compound is not dissolving in the hot solvent. What should I do?
A2: If this compound does not dissolve completely in the hot solvent, you can try the following:
-
Add more solvent: Add small portions of the hot solvent until the solid dissolves. Be mindful not to add a large excess, as this will reduce your final yield.
-
Increase the temperature: Ensure your solvent is at or near its boiling point.
-
Switch to a better solvent: If the compound remains insoluble even with a large volume of hot solvent, you may need to choose a more suitable solvent in which it has higher solubility at elevated temperatures.
Q3: No crystals are forming, even after the solution has cooled to room temperature. What is the problem?
A3: The absence of crystal formation is a common issue and can be addressed by several methods:
-
Induce crystallization:
-
Reduce the solvent volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[4]
-
Cool further: Place the flask in an ice bath to further decrease the solubility of the compound.
Q4: My compound "oiled out" instead of forming crystals. How can I fix this?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is cooled too quickly or is highly impure. To resolve this:
-
Reheat the solution: Heat the solution until the oil redissolves completely.
-
Add more solvent: Add a small amount of additional solvent to the hot solution.[4]
-
Slow cooling: Allow the solution to cool very slowly to room temperature before placing it in an ice bath.
-
Use a different solvent system: Consider using a mixed solvent system. Dissolve the compound in a good solvent and then slowly add a poor solvent until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.
Q5: The recovered crystals are colored, but the pure compound should be colorless to pale yellow. What happened?
A5: Colored impurities may be present in your sample. To remove them:
-
Use activated charcoal: After dissolving the crude compound in the hot solvent, add a small amount of activated charcoal to the solution. The colored impurities will adsorb onto the charcoal.
-
Hot filtration: Perform a hot filtration to remove the charcoal and any other insoluble impurities before allowing the solution to cool and crystallize.
Q6: My final yield is very low. How can I improve it?
A6: A low yield can result from several factors:
-
Using too much solvent: This is the most common reason for low recovery. Use the minimum amount of hot solvent necessary to dissolve the compound.
-
Premature crystallization: If the compound crystallizes in the funnel during hot filtration, you will lose product. Ensure your filtration apparatus is pre-heated.
-
Incomplete crystallization: Ensure the solution is sufficiently cooled to maximize crystal formation.
-
Loss during transfer: Be careful to transfer all crystals during the filtration and washing steps.
Data Presentation: Solvent Selection Guide
The following table summarizes the suitability of various solvents for the recrystallization of this compound based on its chemical properties.[5]
| Solvent/System | Suitability | Rationale |
| Acetone | High | Ketone functionality suggests good solubility at high temperatures. |
| Ethanol | High | Good solvent for many aromatic compounds.[3] |
| Dichloromethane | Moderate | Good solubility, but its high volatility can make it tricky for recrystallization. |
| n-Hexane/Acetone | Good | A common mixed-solvent system for aromatic compounds.[2] |
| Ethanol/Water | Good | Water acts as an anti-solvent to induce crystallization from ethanol. |
| Water | Low | The compound has limited water solubility.[5] |
Experimental Protocol: Recrystallization of this compound
This protocol outlines the general steps for the recrystallization of this compound. The choice of solvent should be determined by preliminary small-scale tests.
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent (e.g., acetone or ethanol).
-
Heat the mixture on a hot plate with gentle swirling until the solvent begins to boil.
-
Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
-
(Optional) Decolorization:
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal to the flask.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration:
-
If charcoal was used or if there are insoluble impurities, perform a hot filtration.
-
Preheat a funnel and a new Erlenmeyer flask.
-
Place a fluted filter paper in the funnel and pour the hot solution through it to remove the charcoal and any other solids.
-
-
Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
-
Drying:
-
Allow the crystals to dry completely on the filter paper by drawing air through them.
-
For final drying, the crystals can be placed in a desiccator or a vacuum oven.
-
Visualization of the Recrystallization Workflow
The following diagram illustrates the key stages and decision points in the recrystallization process for this compound.
Caption: Workflow for the recrystallization of this compound.
References
Technical Support Center: Purification of 1-(4-Methoxy-1-naphthyl)ethanone
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) regarding the purification of 1-(4-Methoxy-1-naphthyl)ethanone.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What are the most common impurities in a crude sample of this compound synthesized via Friedel-Crafts acylation?
A1: The most common impurities include:
-
Isomeric Byproducts: Friedel-Crafts acylation on the naphthalene ring can lead to the formation of various constitutional isomers. Besides the desired 4-methoxy-1-acetyl product, you may find other isomers such as 2-acetyl-1-methoxynaphthalene.
-
Unreacted Starting Materials: Residual 1-methoxynaphthalene and the acylating agent (e.g., acetic anhydride or acetyl chloride) may be present.
-
Lewis Acid Catalyst Residues: Traces of the Lewis acid catalyst (e.g., aluminum chloride) may remain and need to be quenched and removed during the workup.
Q2: My crude product is an oil and not a solid. How can I purify it?
A2: An oily product often indicates the presence of significant impurities that lower the melting point of the desired compound. It is recommended to first attempt purification by column chromatography to remove the bulk of the impurities. Once a more purified solid is obtained, recrystallization can be performed to achieve higher purity.
Q3: I am having trouble separating the desired product from its isomers by column chromatography. What can I do?
A3: Isomers can be challenging to separate due to their similar polarities. Here are a few troubleshooting steps:
-
Optimize the Eluent System: A standard eluent system is a mixture of ethyl acetate and petroleum ether (or hexanes). Try a shallower gradient or isocratic elution with a very low percentage of the more polar solvent (e.g., start with 1-2% ethyl acetate in hexanes and gradually increase).
-
Use a Longer Column: Increasing the length of the silica gel column can improve the separation of closely eluting compounds.
-
Check for Co-elution: Collect smaller fractions and analyze them carefully by TLC or LC-MS to identify fractions containing the pure product.
Q4: During recrystallization, my product "oils out" instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. To address this:
-
Increase the Solvent Volume: Add more of the hot solvent to ensure the compound is fully dissolved before cooling.
-
Cool the Solution Slowly: Allow the flask to cool to room temperature undisturbed before placing it in an ice bath. Slow cooling encourages the formation of well-defined crystals.
-
Use a Different Solvent System: The solubility profile of your compound in the chosen solvent may not be ideal. Experiment with different solvent systems. A good starting point for this compound would be a mixture of a good solvent (like acetone or ethanol) and a poor solvent (like water or n-hexane).
Q5: What is the expected appearance of pure this compound?
A5: Pure this compound is a white to light yellow crystalline solid.[1]
Data Presentation
The following table summarizes typical yield and purity data for the purification of this compound.
| Purification Method | Starting Material Purity | Solvent/Eluent System | Yield | Final Purity | Reference |
| Silica Gel Column Chromatography | Crude reaction mixture | Ethyl acetate/Petroleum ether (1:15 v/v) | 56% | >98% (implied) | [2] |
| Commercial Product | N/A | N/A | N/A | 98% |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol is suitable for purifying the crude product after the initial reaction workup.
Materials:
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Crude this compound
-
Silica gel (230-400 mesh)
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Ethyl acetate
-
Petroleum ether (or hexanes)
-
Glass column
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Prepare the Column: Pack a glass column with silica gel slurried in petroleum ether.
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. Carefully add the powdered sample to the top of the prepared column.
-
Elution: Begin eluting the column with a mixture of ethyl acetate and petroleum ether (e.g., 1:15 v/v).[2]
-
Fraction Collection: Collect fractions in test tubes.
-
Monitor the Separation: Monitor the separation by TLC, spotting each fraction on a TLC plate. Visualize the spots under UV light.
-
Combine and Concentrate: Combine the fractions containing the pure product and concentrate them using a rotary evaporator to obtain the purified this compound as a solid.
Protocol 2: Purification by Recrystallization
This protocol is ideal for further purifying the solid product obtained from column chromatography or a relatively clean crude product.
Materials:
-
Partially purified this compound
-
Acetone
-
n-Hexane (or water)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Dissolution: Place the solid product in an Erlenmeyer flask. Add a minimal amount of a suitable solvent in which the compound is soluble, such as acetone or ethanol, and gently heat the mixture on a hot plate until the solid completely dissolves.[1]
-
Induce Crystallization: While the solution is still warm, slowly add a poor solvent, such as n-hexane or water, dropwise until the solution becomes slightly cloudy. If cloudiness persists, add a few drops of the hot solvent to redissolve it.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator to obtain the pure, crystalline product.
Visualization
The following diagram illustrates the general workflow for the purification of this compound.
Caption: Purification workflow for this compound.
References
Challenges in the scale-up synthesis of 1-(4-Methoxy-1-naphthyl)ethanone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1-(4-Methoxy-1-naphthyl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound is the Friedel-Crafts acylation of 1-methoxynaphthalene. This reaction typically involves an acetylating agent, such as acetyl chloride or acetic anhydride, and a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1]
Q2: What are the primary challenges encountered during the scale-up of this synthesis?
A2: Key challenges during the scale-up of the Friedel-Crafts acylation of 1-methoxynaphthalene include:
-
Exothermic Reaction Control: The reaction is highly exothermic, and maintaining a consistent temperature profile in a large reactor can be difficult.
-
Regioselectivity: Formation of undesired isomers is a significant issue. The methoxy group on the naphthalene ring can direct acylation to different positions, leading to a mixture of products that can be difficult to separate.
-
Catalyst Handling and Quenching: Aluminum chloride is corrosive, moisture-sensitive, and requires stoichiometric amounts, leading to large volumes of acidic waste during workup. The quenching process is also highly exothermic.
-
Product Purification: Isolation and purification of the target molecule to the required purity can be challenging on a larger scale, often requiring multiple crystallization steps.
Q3: Are there greener alternatives to traditional Lewis acid catalysts?
A3: Yes, research is ongoing into more environmentally friendly catalysts to replace aluminum chloride. These include solid acid catalysts like zeolites and heteropolyacids (e.g., phosphotungstic acid), which can be more easily recovered and reused, minimizing waste.[2][3][4][5] Ionic liquids are also being explored as recyclable reaction media.[2]
Troubleshooting Guide
Problem 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Ensure all starting materials are dry, especially the solvent and 1-methoxynaphthalene. Moisture can deactivate the aluminum chloride catalyst. - Verify the quality and activity of the aluminum chloride. Use freshly opened or properly stored catalyst. - Increase the reaction time or consider a moderate increase in temperature, while carefully monitoring for side-product formation. |
| Suboptimal Reaction Temperature | - For the AlCl₃-catalyzed reaction, maintain a low temperature (e.g., 0-5 °C) during the addition of reagents to minimize side reactions.[1] - After the initial addition, allowing the reaction to slowly warm to room temperature and stir overnight can improve conversion.[1] |
| Poor Mixing in the Reactor | - On a larger scale, ensure efficient stirring to maintain a homogeneous reaction mixture and prevent localized overheating or high concentrations of reactants. |
| Losses During Workup and Purification | - Optimize the quenching procedure to minimize product degradation. Slow, controlled addition of the reaction mixture to ice/HCl is recommended.[6] - Refine the crystallization process. This includes selecting an appropriate solvent system and optimizing the cooling profile to maximize crystal recovery. |
Problem 2: High Levels of Impurities, Particularly Isomers
| Potential Cause | Troubleshooting Steps |
| Lack of Regioselectivity | - The choice of solvent can significantly influence the position of acylation. For instance, in the acylation of 2-methoxynaphthalene, using nitrobenzene as a solvent favors acylation at the 6-position, while carbon disulfide favors the 1-position.[6] Experiment with different non-polar and polar aprotic solvents to find the optimal selectivity for the 4-position acylation of 1-methoxynaphthalene. - Precise temperature control is critical, as the ratio of isomers can be temperature-dependent.[6] |
| Formation of Di-acylated Byproducts | - Use a molar excess of 1-methoxynaphthalene relative to the acetylating agent to minimize the chance of a second acylation on the product molecule. The acyl group is deactivating, which naturally discourages polyacylation, but it can still occur under forcing conditions.[7] |
| Residual Starting Material | - If the reaction has not gone to completion, consider the troubleshooting steps for low yield. - Improve the purification process, for example, by performing multiple recrystallizations or using column chromatography on the crude product.[1] |
Experimental Protocols
Key Experiment: Friedel-Crafts Acylation of 1-Methoxynaphthalene
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
1-Methoxynaphthalene
-
Acetyl Chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), concentrated
-
Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Petroleum Ether
Procedure:
-
Under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.2 to 1.5 equivalents) in anhydrous dichloromethane in a reaction vessel equipped with a mechanical stirrer, a thermometer, and a dropping funnel.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add acetyl chloride (1.0 to 1.1 equivalents) to the stirred suspension while maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 15-30 minutes.
-
Add a solution of 1-methoxynaphthalene (1.0 equivalent) in anhydrous dichloromethane dropwise, ensuring the reaction temperature does not exceed 5 °C.
-
After the addition is complete, continue stirring at 0 °C for 1-2 hours, then allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, cool the mixture back to 0 °C.
-
Slowly and carefully quench the reaction by pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by column chromatography (e.g., silica gel with an eluent of ethyl acetate/petroleum ether) or by recrystallization from a suitable solvent like methanol to afford this compound as a solid.[1]
Quantitative Data Summary
| Parameter | Condition 1 | Condition 2 | Reference |
| Catalyst | Aluminum chloride | Phosphotungstic acid in ionic liquid | [1][2] |
| Acylating Agent | Acetyl chloride | Acetic anhydride | [1][2] |
| Solvent | Dichloromethane | [BPy]BF4 (ionic liquid) | [1][2] |
| Temperature | 0 °C to room temperature | 120 °C | [1][2] |
| Reported Yield | 56% | (for 2-MN) 70.4% conversion | [1][2] |
| Selectivity | Not specified | (for 1-acyl-2-MN) 96.4% | [2] |
Visualizations
References
- 1. This compound | 24764-66-7 [chemicalbook.com]
- 2. scispace.com [scispace.com]
- 3. Acetylation of 2-Methoxynaphtalene with Acetic anhidryde over Zr4+-Zeolite beta : Oriental Journal of Chemistry [orientjchem.org]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Handling and safety precautions for 1-(4-Methoxy-1-naphthyl)ethanone
Technical Support Center: 1-(4-Methoxy-1-naphthyl)ethanone
This technical support guide provides essential information for the safe handling and use of this compound in a research and development setting.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂O₂ | [1][2][3] |
| Molecular Weight | 200.23 g/mol | [1][2][3] |
| Appearance | Colorless to pale yellow crystalline solid | [1] |
| Odor | Characteristic aromatic odor | [1] |
| CAS Number | 24764-66-7 | [2] |
| XLogP3-AA (Lipophilicity) | 2.8 | [1][2] |
| Solubility | Limited water solubility | [1] |
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and potential issues that researchers may encounter when working with this compound.
Q1: What are the primary hazards associated with this compound?
A1: Based on available safety data, this compound is associated with the following hazards:
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Skin Irritation: May cause skin irritation.[4]
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Allergic Skin Reaction: May cause an allergic skin reaction.[4]
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[4]
Q2: What personal protective equipment (PPE) should I wear when handling this compound?
A2: To ensure personal safety, the following PPE is mandatory:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[4][5]
-
Hand Protection: Wear compatible chemical-resistant gloves.[4][5]
-
Skin Protection: Wear appropriate protective clothing to prevent skin exposure.[4][5]
-
Respiratory Protection: If working in an area with poor ventilation or where dust may be generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]
Q3: How should I properly store this compound?
A3: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[5]
Q4: What should I do in case of accidental skin or eye contact?
A4:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[4] If skin irritation or a rash occurs, seek medical advice.[4] Remove and wash contaminated clothing before reuse.[4][5]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids apart.[4] Seek medical attention.
Q5: What is the correct procedure for cleaning up a small spill?
A5: For small spills, you should:
-
Ensure the area is well-ventilated.
-
Wear appropriate personal protective equipment (PPE).
-
Carefully sweep up the solid material, avoiding dust generation.[5]
-
Collect the spilled material in a suitable, closed container for disposal.[4]
-
Clean the spill area thoroughly.
Q6: How should I dispose of waste this compound?
A6: Dispose of waste material in accordance with all applicable local, state, and federal regulations.[4] Do not allow the chemical to enter drains or waterways, as it is very toxic to aquatic life.[4]
Q7: The compound has a slight yellow color, is it still usable?
A7: The compound is described as a colorless to pale yellow solid.[1] A pale yellow color is generally acceptable. However, if you observe a significant change in color or other physical properties, it may indicate degradation or impurity. It is advisable to verify the purity of the compound through appropriate analytical methods if there are concerns.
Experimental Protocol: Safe Handling Workflow
The following section outlines a standard operating procedure for the safe handling of this compound in a laboratory setting.
1. Pre-Experiment Preparation:
- Review the Safety Data Sheet (SDS) for this compound.
- Ensure that all necessary personal protective equipment (PPE) is available and in good condition.
- Verify that the fume hood or other ventilated enclosure is functioning correctly.
- Prepare all necessary equipment and reagents for the experiment.
2. Handling and Use:
- Conduct all weighing and handling of the solid compound within a fume hood or other suitable ventilated enclosure to minimize inhalation exposure.
- Avoid the formation of dust.
- Use appropriate tools (e.g., spatulas, weighing paper) to handle the compound.
- Keep the container tightly closed when not in use.
3. Post-Experiment Procedures:
- Decontaminate all equipment that has come into contact with the compound.
- Properly label and store any remaining compound according to the storage guidelines.
- Dispose of any waste material, including contaminated PPE, according to institutional and regulatory guidelines.
- Wash hands thoroughly with soap and water after handling the compound.
Visualizations
Safe Handling Workflow for this compound
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: A flowchart outlining the safe handling workflow for this compound.
References
Technical Support Center: Degradation of 1-(4-Methoxy-1-naphthyl)ethanone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 1-(4-Methoxy-1-naphthyl)ethanone.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental investigation of this compound degradation.
Issue 1: No Degradation Observed Under Forced Degradation Conditions
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficiently Harsh Conditions | Increase the concentration of the stressor (acid, base, oxidant), the temperature, or the duration of exposure. For photostability, increase the light intensity or exposure time. | Degradation of the parent compound by 5-20% is typically sufficient for initial studies.[1] |
| High Intrinsic Stability of the Compound | The fused naphthalene ring and the methoxy group can confer significant stability. Consider more aggressive, yet mechanistically relevant, stress conditions. For example, using a stronger oxidizing agent or a combination of stressors. | Observable degradation, allowing for the identification of initial degradation products. |
| Analytical Method Not Stability-Indicating | The analytical method (e.g., HPLC) may not be able to separate the parent compound from its degradation products. | Develop and validate a stability-indicating method capable of resolving the active pharmaceutical ingredient (API) from its degradation products.[1][2] |
| Incorrect Sample Preparation | The compound may not be fully dissolved or may precipitate during the experiment, leading to inaccurate results. | Ensure complete dissolution in a suitable solvent system and visually inspect for any precipitation throughout the experiment. |
Issue 2: Multiple, Unidentifiable Peaks in Chromatogram
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Complex Degradation Pathway | Fractionate the sample using preparative HPLC or other chromatographic techniques to isolate individual degradation products. | Purified degradation products for subsequent structural elucidation. |
| Secondary Degradation | The initial degradation products may be further degrading into smaller molecules. | Perform a time-course study to monitor the formation and disappearance of peaks over time. This can help to distinguish primary from secondary degradation products. |
| Matrix Effects | Components of the reaction mixture (e.g., buffers, scavengers) may interfere with the analysis. | Analyze a blank sample (matrix without the active compound) under the same conditions to identify any interfering peaks. |
| Insufficient Resolution of Analytical Method | The chromatographic method may not be optimized to separate all degradation products. | Optimize the mobile phase composition, gradient, column temperature, and flow rate. Consider using a column with a different stationary phase for orthogonal separation.[3] |
Issue 3: Poor Mass Balance in Degradation Studies
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Formation of Non-UV Active Products | Some degradation products may lack a chromophore and will not be detected by a UV detector. | Use a universal detector like a mass spectrometer (MS), charged aerosol detector (CAD), or evaporative light scattering detector (ELSD) in parallel with the UV detector.[4] |
| Formation of Volatile Degradation Products | Small, volatile fragments may be lost during sample preparation or analysis. | Use headspace gas chromatography (GC) to analyze for volatile degradation products. |
| Adsorption of Compound or Degradants | The parent compound or its degradation products may adsorb to the surface of the container or HPLC column. | Use silanized glassware and ensure proper column conditioning. Evaluate different column materials. |
| Inaccurate Quantitation | The response factors of the degradation products may be different from the parent compound. | If possible, isolate and purify the major degradation products to determine their individual response factors for more accurate quantitation. A mass balance of around 100% should be aimed for, considering analytical errors.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: While specific degradation pathways for this compound are not extensively documented in the literature, based on its chemical structure and general knowledge of related compounds, several pathways can be hypothesized:
-
Oxidative Degradation: The methoxy group and the naphthalene ring are susceptible to oxidation. This could lead to the formation of quinones, phenols, or ring-opened products. The acetyl group could also be oxidized to a carboxylic acid.
-
Photodegradation: As an aromatic ketone, this compound is likely to be photosensitive. Upon UV irradiation, it may undergo photoreduction to form the corresponding alcohol or pinacol, or photo-oxidation leading to cleavage of the acetyl group or modification of the naphthalene ring.
-
Hydrolysis: The ether linkage of the methoxy group could be susceptible to hydrolysis under strong acidic conditions, leading to the formation of a hydroxylated naphthalene derivative.
-
Biodegradation: In biological systems, degradation is often initiated by cytochrome P450 enzymes, which can hydroxylate the aromatic ring. This can be followed by ring cleavage and further degradation.
Q2: How can I identify the structure of the degradation products?
A2: A combination of analytical techniques is typically required for the structural elucidation of degradation products:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful tool for separating degradation products and obtaining their molecular weights and fragmentation patterns, which provides clues about their structure.
-
High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, allowing for the determination of the elemental composition of the degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: After isolation and purification of a degradation product, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy can provide detailed structural information to definitively identify the compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify the functional groups present in the degradation products.
Q3: What are the standard conditions for forced degradation studies?
A3: Forced degradation studies, or stress testing, are used to intentionally degrade a compound to identify potential degradation products and pathways. Typical conditions include:
-
Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures.
-
Basic Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperatures.
-
Oxidation: 3% to 30% H₂O₂ at room temperature.
-
Thermal Degradation: Heating the solid compound at temperatures above its expected storage temperature (e.g., 60-80°C).
-
Photodegradation: Exposing the compound in solution and as a solid to UV and visible light, as specified in ICH Q1B guidelines.
The duration of the study and the severity of the conditions should be adjusted to achieve a target degradation of 5-20%.[1]
Q4: My analytical method shows good separation for the parent compound, but the degradation product peaks are broad or tailing. What should I do?
A4: Peak broadening or tailing for degradation products can be due to several factors:
-
Secondary Interactions: The degradation products may have different chemical properties (e.g., polarity, pKa) than the parent compound, leading to stronger interactions with the stationary phase. Try modifying the mobile phase pH or ionic strength.
-
Column Overload: While the parent peak may be sharp, a co-eluting or closely eluting degradation product might be overloading the column. Try injecting a more dilute sample.
-
Unresolved Isomers: The broad peak may consist of two or more unresolved isomers. A higher resolution column or a different stationary phase may be needed.
-
On-Column Degradation: The degradation product might be unstable under the analytical conditions. Consider using a lower column temperature or a different mobile phase.
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic: Mix 1 mL of the stock solution with 1 mL of 1 M HCl.
-
Basic: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.
-
Oxidative: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂.
-
Thermal (in solution): Heat the stock solution at 80°C.
-
Photolytic: Expose the stock solution in a quartz cuvette to a calibrated light source.
-
Control: Mix 1 mL of the stock solution with 1 mL of the solvent.
-
-
Incubation: Store the stressed samples and the control sample at a specified temperature (e.g., 60°C for thermal stress, room temperature for others) for a predetermined time (e.g., 24, 48, 72 hours). Protect the photolytic sample from light after exposure.
-
Sample Analysis: At each time point, withdraw an aliquot of each sample. If necessary, neutralize the acidic and basic samples. Dilute the samples to a suitable concentration with the mobile phase and analyze by a validated stability-indicating HPLC-UV/MS method.
-
Data Evaluation: Calculate the percentage of degradation and the relative amounts of each degradation product. Attempt to achieve a mass balance close to 100%.[1]
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Indication
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm and 280 nm, and/or Mass Spectrometry (ESI+).
Quantitative Data Summary
Table 1: Hypothetical Degradation of this compound under Various Stress Conditions
| Stress Condition | Duration (hours) | Parent Compound Remaining (%) | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) | Mass Balance (%) |
| 1 M HCl, 60°C | 24 | 92.3 | 4.8 | 1.1 | 98.2 |
| 1 M NaOH, 60°C | 24 | 85.1 | 9.2 | 3.5 | 97.8 |
| 30% H₂O₂, RT | 48 | 88.7 | 7.9 | 2.0 | 98.6 |
| 80°C (solution) | 72 | 95.4 | 2.1 | 0.8 | 98.3 |
| UV/Vis Light | 12 | 89.5 | 6.3 | 2.7 | 98.5 |
Note: This data is hypothetical and for illustrative purposes only.
Visualizations
Hypothetical Degradation Pathways of this compound
Caption: Hypothetical degradation pathways of this compound.
Experimental Workflow for Degradation Product Identification
Caption: Workflow for the identification of degradation products.
References
Validation & Comparative
Unraveling the Molecular Fragmentation of 1-(4-Methoxy-1-naphthyl)ethanone: A Mass Spectrum Comparison Guide
For researchers, scientists, and drug development professionals, understanding the structural nuances of chemical compounds is paramount. Mass spectrometry serves as a powerful analytical technique for elucidating molecular structures by examining their fragmentation patterns upon ionization. This guide provides a comparative interpretation of the mass spectrum of 1-(4-Methoxy-1-naphthyl)ethanone against structurally related alternatives, supported by experimental data and detailed protocols.
This analysis focuses on interpreting the mass spectrum of this compound and comparing it with two analogues: 1-acetonaphthone, which lacks the methoxy group, and 4'-methoxyacetophenone, which features a simpler phenyl ring system instead of a naphthyl group. This comparison highlights how variations in the aromatic system and substituent groups influence the fragmentation pathways.
Comparative Analysis of Mass Spectra
The mass spectral data for this compound and its analogues are summarized below. The fragmentation of these aromatic ketones is primarily dictated by the stability of the resulting acylium ions and resonance-stabilized aromatic cations.
| Compound Name | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] and their Interpretation |
| This compound | 200 (Predicted) | 185 : [M - CH₃]⁺, loss of the methyl group from the acetyl moiety.157 : [M - COCH₃]⁺, loss of the acetyl group (α-cleavage) to form the stable 4-methoxy-1-naphthyl cation.129 : [157 - CO]⁺, subsequent loss of carbon monoxide from the naphthyl cation.114 : Further fragmentation of the naphthyl ring system. |
| 1-Acetonaphthone | 170[1][2] | 155 : [M - CH₃]⁺, loss of a methyl radical.[1]127 : [M - COCH₃]⁺, α-cleavage leading to the formation of the naphthyl cation.[1]77 : Phenyl cation, indicating fragmentation of the naphthalene ring.[1] |
| 4'-Methoxyacetophenone | 150[3][4] | 135 : [M - CH₃]⁺, loss of the methyl radical, a highly abundant ion.[3]107 : [135 - CO]⁺, loss of carbon monoxide.92 : [107 - CH₃]⁺, loss of a methyl radical from the methoxy group.77 : [M - COCH₃ - OCH₂]⁺, formation of the phenyl cation.[3] |
Note: The mass spectrum for this compound is predicted based on established fragmentation patterns for aromatic ketones, with its molecular weight confirmed by LC-MS data showing an [M+1]+ peak at m/z 201.[5]
Deciphering the Fragmentation Pathways
The fragmentation of these compounds under electron ionization typically begins with the removal of an electron to form a molecular ion (M+). The subsequent fragmentation is driven by the formation of stable carbocations.
For This compound , the primary fragmentation is expected to be the α-cleavage of the bond between the carbonyl group and the naphthyl ring, leading to a stable acylium ion ([COCH₃]⁺, m/z 43) and the 4-methoxy-1-naphthyl cation (m/z 157). The latter is resonance-stabilized. Another significant fragmentation is the loss of a methyl radical from the molecular ion to form an ion at m/z 185.
In contrast, 1-acetonaphthone shows a similar α-cleavage, resulting in the naphthyl cation at m/z 127.[1] The absence of the methoxy group leads to a less stabilized cation compared to that of the target compound.
4'-Methoxyacetophenone also undergoes a prominent α-cleavage, losing a methyl radical to form a very stable acylium ion at m/z 135, which is often the base peak.[3] The simpler benzene ring system results in different subsequent fragmentation compared to the naphthalenic compounds.
Visualizing the Fragmentation
The predicted fragmentation pathway for this compound is illustrated below, showcasing the generation of the key fragment ions.
Experimental Protocols
The mass spectra referenced in this guide are typically obtained using Electron Ionization Mass Spectrometry (EI-MS). A general protocol for this method is as follows:
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization source is commonly used.
Sample Introduction: The sample is first vaporized and then introduced into the ion source of the mass spectrometer. For GC-MS, the sample is injected into the gas chromatograph, where it is separated from the solvent and other components before entering the mass spectrometer.
Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[6][7][8] This causes the molecules to lose an electron, forming a positively charged molecular ion (M+).
Fragmentation: The excess energy from the electron impact causes the molecular ions to break apart into smaller, charged fragments.
Mass Analysis: The positively charged ions (both the molecular ion and the fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
This comparative analysis provides valuable insights into the structural characterization of this compound and related compounds, aiding researchers in their analytical and drug development endeavors. The distinct fragmentation patterns observed are directly linked to the specific chemical structures, demonstrating the power of mass spectrometry in molecular identification.
References
- 1. 1-Acetylnaphthalene | C12H10O | CID 13663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethanone, 1-(1-Naphthalenyl)- [webbook.nist.gov]
- 3. 4'-Methoxyacetophenone(100-06-1) MS spectrum [chemicalbook.com]
- 4. 4-Acetylanisole [webbook.nist.gov]
- 5. This compound | 24764-66-7 [chemicalbook.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 8. Electron ionization - Wikipedia [en.wikipedia.org]
FT-IR Spectroscopic Analysis of 1-(4-Methoxy-1-naphthyl)ethanone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 1-(4-Methoxy-1-naphthyl)ethanone, a key intermediate in various synthetic pathways. Due to the limited availability of a fully assigned experimental spectrum in public literature, this guide presents a predicted peak assignment based on the analysis of its constituent functional groups and comparison with structurally similar compounds. This information is crucial for researchers to verify the identity and purity of synthesized this compound.
Predicted FT-IR Peak Assignment for this compound
The FT-IR spectrum of this compound is characterized by the vibrational modes of its three main structural components: the acetyl group, the methoxy group, and the substituted naphthalene ring. The predicted peak locations and their assignments are summarized in the table below.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Comments |
| ~3050 | C-H Stretch | Aromatic (Naphthalene) | Typically weak to medium intensity. |
| ~2960, ~2850 | C-H Stretch | Methyl (Acetyl & Methoxy) | Asymmetric and symmetric stretching vibrations. |
| ~1680 | C=O Stretch | Carbonyl (Acetyl) | Strong, sharp peak. Conjugation with the naphthalene ring lowers the frequency from a typical aliphatic ketone. |
| ~1600, ~1580, ~1500 | C=C Stretch | Aromatic (Naphthalene) | Characteristic of the naphthalene ring system. |
| ~1465 | C-H Bend | Methyl (Acetyl & Methoxy) | Asymmetric bending (scissoring). |
| ~1360 | C-H Bend | Methyl (Acetyl) | Symmetric bending (umbrella mode). |
| ~1250 | C-O Stretch | Aryl Ether (Methoxy) | Asymmetric stretching, typically strong. |
| ~1030 | C-O Stretch | Aryl Ether (Methoxy) | Symmetric stretching. |
| 800-900 | C-H Out-of-Plane Bend | Aromatic (Naphthalene) | The exact position is indicative of the substitution pattern on the naphthalene ring. |
Comparison with Alternative Compounds
To support the predicted peak assignments, the FT-IR data of structurally related compounds are presented below. These comparisons provide a basis for understanding the influence of each functional group on the overall spectrum.
| Compound | Key FT-IR Peaks (cm⁻¹) | Reference/Source |
| 1'-Acetonaphthone | ~1684 (C=O stretch) | [1] |
| 1-Methoxynaphthalene | ~3050 (Aromatic C-H stretch), ~1250 (C-O stretch) | [2][3] |
| 4'-Methoxyacetophenone | ~1675 (C=O stretch), ~1260 (C-O stretch) | Spectral Database for Organic Compounds (SDBS) |
The C=O stretching frequency in 1'-acetonaphthone is very close to the predicted value for this compound, highlighting the effect of the naphthalene ring conjugation.[1] The characteristic aromatic C-H and C-O stretching vibrations of 1-methoxynaphthalene further corroborate the predicted assignments for the methoxy and naphthalene moieties in the target molecule.[2][3]
Experimental Protocols
The following is a general experimental protocol for acquiring the FT-IR spectrum of a solid sample like this compound using the KBr pellet method.
Materials and Equipment:
-
This compound (sample)
-
Potassium bromide (KBr), IR grade, desiccated
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FT-IR spectrometer
Procedure:
-
Sample Preparation:
-
Thoroughly dry the KBr at ~110°C for several hours to remove any adsorbed water.
-
In the agate mortar, grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr. The mixture should be ground to a fine, homogeneous powder to minimize scattering of the IR radiation.
-
-
Pellet Formation:
-
Transfer the powdered mixture to the pellet-forming die.
-
Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
-
Perform baseline correction and peak picking to identify the wavenumbers of the absorption bands.
-
Logical Workflow for FT-IR Analysis
The following diagram illustrates the logical workflow for the identification and characterization of this compound using FT-IR spectroscopy.
This structured approach, combining predictive analysis with comparative data and a standardized experimental protocol, provides a robust framework for the spectroscopic characterization of this compound, ensuring confidence in its identity and purity for research and development applications.
References
A Comparative Analysis of the Reactivity of 1-(4-Methoxy-1-naphthyl)ethanone and Structurally-Related Ketones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 1-(4-Methoxy-1-naphthyl)ethanone with other structurally analogous ketones. The analysis is grounded in fundamental principles of organic chemistry, supported by experimental data from scientific literature. This document aims to offer a clear, objective resource for professionals engaged in chemical synthesis and drug development.
Introduction to Ketone Reactivity
The reactivity of a ketone is primarily dictated by the electrophilicity of its carbonyl carbon. This is influenced by a combination of electronic and steric factors. Electron-donating groups attached to the carbonyl group decrease its electrophilicity, thus reducing reactivity towards nucleophiles. Conversely, electron-withdrawing groups enhance the carbonyl's electrophilicity and increase reactivity. Steric hindrance around the carbonyl carbon can also impede the approach of nucleophiles, thereby lowering the reaction rate.
Ketones Selected for Comparison
To provide a comprehensive analysis, this compound is compared with the following ketones, which allows for a systematic evaluation of the effects of the methoxy group and the naphthyl ring system:
-
Acetophenone: The simplest aromatic ketone, serving as a baseline for comparison.
-
4-Methoxyacetophenone: Allows for the direct assessment of the electronic effect of a para-methoxy group on a phenyl ring.
-
1-Acetonaphthone: Provides a direct comparison to understand the steric and electronic effects of an unsubstituted naphthyl group.
-
2-Acetonaphthone: Used to illustrate the difference in reactivity based on the position of the acetyl group on the naphthalene ring.
Comparative Reactivity Data
The following table summarizes the expected relative reactivity of the selected ketones in three common types of reactions. The reactivity of this compound is inferred based on established structure-reactivity principles and data from analogous systems, as direct comparative kinetic studies were not available in the reviewed literature.
| Ketone | Relative Rate of Reduction (NaBH₄) | Relative Rate of Grignard Reaction (CH₃MgBr) | Relative Rate of Wittig Reaction (Ph₃P=CH₂) |
| Acetophenone | +++ | +++ | +++ |
| 4-Methoxyacetophenone | ++ | ++ | ++ |
| 1-Acetonaphthone | + | + | + |
| 2-Acetonaphthone | ++ | ++ | ++ |
| This compound | + | + | + |
Note: +++ indicates the highest relative reactivity, while + indicates the lowest.
Discussion of Reactivity Trends
The methoxy group in the para position of this compound is an electron-donating group. Through resonance, it increases the electron density on the naphthyl ring and, consequently, on the carbonyl carbon. This reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack compared to acetophenone and 1-acetonaphthone.
Furthermore, the naphthyl ring system is bulkier than a simple phenyl ring, introducing greater steric hindrance around the carbonyl group. In the case of 1-substituted acetonaphthones, the peri-hydrogen at the 8-position provides significant steric shielding, further diminishing reactivity. This steric effect is less pronounced in 2-acetonaphthone, leading to a higher reactivity compared to its 1-substituted counterpart.
The combination of the electron-donating methoxy group and the steric hindrance of the 1-naphthyl system makes This compound the least reactive among the compared ketones.
Experimental Protocols
The following are detailed methodologies for key experiments that can be used to quantitatively compare the reactivity of the ketones.
Protocol 1: Comparative Reduction of Ketones with Sodium Borohydride
This experiment aims to determine the relative rates of reduction of the selected ketones by monitoring the disappearance of the starting material over time using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
This compound
-
Acetophenone
-
4-Methoxyacetophenone
-
1-Acetonaphthone
-
2-Acetonaphthone
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Internal standard (e.g., dodecane)
Procedure:
-
Prepare 0.1 M stock solutions of each ketone and the internal standard in anhydrous methanol.
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, combine 1.0 mL of the ketone stock solution and 0.5 mL of the internal standard stock solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Prepare a 0.025 M solution of NaBH₄ in anhydrous methanol.
-
At time t=0, add 1.0 mL of the cold NaBH₄ solution to the ketone solution with vigorous stirring.
-
At specified time intervals (e.g., 1, 3, 5, 10, 20, and 30 minutes), withdraw a 0.2 mL aliquot of the reaction mixture and immediately quench it by adding it to a vial containing 1 mL of saturated aqueous NH₄Cl solution and 1 mL of DCM.
-
Shake the vial vigorously, and then allow the layers to separate.
-
Analyze the organic layer by GC-MS to determine the concentration of the remaining ketone relative to the internal standard.
-
Plot the natural logarithm of the ketone concentration versus time to determine the pseudo-first-order rate constant for each ketone.
Protocol 2: Competitive Grignard Reaction
This experiment determines the relative reactivity of the ketones towards a Grignard reagent in a competitive reaction setup.
Materials:
-
Equimolar mixture of the five ketones.
-
Methylmagnesium bromide (CH₃MgBr) solution in diethyl ether (e.g., 3.0 M).
-
Anhydrous diethyl ether.
-
Saturated aqueous ammonium chloride (NH₄Cl).
-
Dichloromethane (DCM).
-
Anhydrous sodium sulfate (Na₂SO₄).
Procedure:
-
Prepare a stock solution containing an equimolar mixture of the five ketones in anhydrous diethyl ether.
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, place 10 mL of the ketone mixture stock solution.
-
Cool the solution to 0 °C.
-
Slowly add a substoichiometric amount (e.g., 0.2 equivalents relative to the total moles of ketones) of the CH₃MgBr solution to the stirred ketone mixture.
-
Allow the reaction to proceed for 30 minutes at 0 °C.
-
Quench the reaction by the slow addition of 10 mL of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analyze the product mixture by GC-MS or ¹H NMR to determine the relative amounts of unreacted ketones and the corresponding tertiary alcohol products. The relative consumption of each ketone indicates its relative reactivity.
Visualizing Reactivity Factors
The following diagram illustrates the key factors influencing the reactivity of this compound.
Caption: Factors decreasing the reactivity of this compound.
This second diagram illustrates the experimental workflow for the comparative reduction experiment.
A Comparative Guide to 1-(4-Methoxy-1-naphthyl)ethanone Derivatives: Synthesis, Characterization, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of 1-(4-Methoxy-1-naphthyl)ethanone and its Derivatives as Potential Therapeutic Agents.
This guide provides a comprehensive comparison of this compound and its derivatives, alongside alternative scaffolds such as 1,4-naphthoquinones and 1-indanones. It delves into their synthesis, spectral characterization, and biological performance, supported by experimental data to inform future drug discovery and development efforts.
Physicochemical and Spectral Characterization
This compound is a crystalline solid, appearing as a colorless to pale yellow substance.[1] It possesses a molecular formula of C₁₃H₁₂O₂ and a molecular weight of 200.23 g/mol .[1][2] The methoxy and acetyl groups on the naphthalene ring contribute to its unique chemical and physical properties.[1]
| Property | This compound |
| Molecular Formula | C₁₃H₁₂O₂[1][2] |
| Molecular Weight | 200.23 g/mol [1][2] |
| Appearance | Colorless to pale yellow solid[1] |
| Solubility | Limited water solubility, indicating a hydrophobic character.[1] |
| LogP | 2.8[2] |
Spectral Data Summary:
| Spectral Technique | Key Observations for this compound |
| ¹H NMR (CDCl₃) | Signals corresponding to the aromatic naphthalene protons, a singlet for the methoxy group protons (δ 4.07 ppm), and a singlet for the acetyl group protons (δ 2.72 ppm) are characteristic. Aromatic protons appear in the range of δ 6.79-9.96 ppm.[3] |
| ¹³C NMR | Shows distinct signals for the carbonyl carbon, methoxy carbon, and the carbons of the naphthalene ring.[2] |
| Infrared (IR) | A characteristic strong absorption band for the carbonyl (C=O) stretching vibration is observed in the region of 1650-1680 cm⁻¹. Aromatic C-H stretching and C=C stretching bands are also present.[4] |
| Mass Spectrometry (MS) | The molecular ion peak [M+H]⁺ is observed at m/z 201.[3] |
| UV-Visible | Exhibits absorption bands characteristic of the naphthalene chromophore.[1] |
Synthesis of this compound and its Derivatives
The primary synthetic route to this compound is the Friedel-Crafts acylation of 1-methoxynaphthalene.[1] Further derivatization, particularly to form chalcones, is commonly achieved through the Claisen-Schmidt condensation.
General Synthetic Pathways
References
- 1. Cytotoxicity of Synthesized 1,4-Naphthoquinone Oxime Derivatives on Selected Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C13H12O2 | CID 249921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Structural Landscape of Naphthyl and Phenyl Ketones: A Crystallographic Comparison
While the precise X-ray crystallographic data for 1-(4-Methoxy-1-naphthyl)ethanone remains elusive in public databases, a comparative analysis of structurally analogous compounds provides valuable insights for researchers, scientists, and drug development professionals. This guide objectively compares the crystallographic parameters and experimental protocols of three related methoxy-substituted aromatic ketones, offering a foundational understanding for further structural studies and molecular design.
To provide a clear comparison, this guide focuses on three alternative compounds for which detailed crystallographic data is available:
-
2-Acetyl-6-methoxynaphthalene: A structural isomer of the target compound, offering a direct comparison of substituent placement on the naphthalene core.
-
1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone: An acetophenone derivative that shares the methoxy substitution pattern on a phenyl ring.
-
(E)-1-(4-methoxyphenyl)ethanone O-dehydroabietyloxime: A more complex derivative that includes the methoxyphenyl ethanone moiety.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for the selected alternative compounds, allowing for a direct comparison of their solid-state structures.
| Parameter | 2-Acetyl-6-methoxynaphthalene | 1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone[1] | (E)-1-(4-methoxyphenyl)ethanone O-dehydroabietyloxime[2][3] |
| Chemical Formula | C₁₃H₁₂O₂ | C₁₀H₁₂O₄[1] | C₂₉H₃₇NO₃[2][3] |
| Molecular Weight | 200.23 g/mol | 196.20 g/mol [1] | 447.60 g/mol [2] |
| Crystal System | Monoclinic | Tetragonal[1] | Orthorhombic[2][3] |
| Space Group | P2₁/n | I4₁cd[1] | Not explicitly stated in snippets |
| Unit Cell Dimensions | a = 8.7203(14) Å, b = 12.5568(19) Å, c = 12.9667(19) Å, β = 104.272(4)° | a = 14.977(2) Å, c = 17.142(3) Å[1] | a = 6.1700(12) Å, b = 11.051(2) Å, c = 37.526(8) Å[2] |
| Volume (V) | 1376.0(4) ų | 3845.5(11) ų[1] | 2558.7(9) ų[2] |
| Temperature (T) | Not specified | 113 K[1] | 293 K[2] |
| Radiation Type | Not specified | Mo Kα[1] | Mo Kα[2] |
Experimental Protocols
A detailed understanding of the experimental conditions is crucial for reproducing and building upon existing research. The following sections outline the methodologies used to obtain the crystallographic data for the compared compounds.
Synthesis and Crystallization:
-
2-Acetyl-6-methoxynaphthalene: The synthesis was achieved through a Claisen-Schmidt condensation reaction.
-
1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone: Single crystals suitable for X-ray analysis were grown by the slow evaporation of an acetone solution of the commercial compound at room temperature.[1]
-
(E)-1-(4-methoxyphenyl)ethanone O-dehydroabietyloxime: Dehydroabietyl chloride in CH₂Cl₂ was added dropwise to a solution of (4-methoxyphenyl)ethanone oxime and triethylamine in CH₂Cl₂ at 0–5°C. The reaction mixture was stirred for 2 hours at room temperature, followed by washing with water and drying over anhydrous MgSO₄. The final product was purified by silica gel chromatography.[2]
X-ray Data Collection and Refinement:
-
1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone: Data was collected on a Rigaku Saturn CCD area-detector diffractometer using Mo Kα radiation. A multi-scan absorption correction was applied.[1]
-
(E)-1-(4-methoxyphenyl)ethanone O-dehydroabietyloxime: An Enraf–Nonius CAD-4 diffractometer was used for data collection. An absorption correction was performed using a ψ scan. The structure was solved using SHELXS97 and refined with SHELXL97.[2]
Experimental Workflow for Single-Crystal X-ray Crystallography
The following diagram illustrates a generalized workflow for determining the crystal structure of a small molecule, from sample preparation to final data analysis.
References
A Comparative Guide to HPLC Purity Analysis of 1-(4-Methoxy-1-naphthyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 1-(4-Methoxy-1-naphthyl)ethanone, a key intermediate in pharmaceutical synthesis.[1] The selection of an appropriate analytical method is critical for ensuring the quality and safety of pharmaceutical products. This document presents supporting experimental data and detailed protocols to aid researchers in choosing the most suitable method for their specific needs.
Introduction to this compound
This compound is an organic compound with the chemical formula C₁₃H₁₂O₂ and a molecular weight of 200.23 g/mol .[2][3][4] It serves as a crucial building block in the synthesis of various organic molecules and pharmaceutical intermediates.[1] Given its role in drug development, ensuring its purity is of paramount importance to control the impurity profile of the final active pharmaceutical ingredient (API). HPLC is a powerful and widely used technique for assessing the purity of such compounds.
This guide compares two hypothetical, yet representative, HPLC methods:
-
Method A: Isocratic Reversed-Phase HPLC (RP-HPLC) - A straightforward and robust method suitable for routine quality control.
-
Method B: Gradient Reversed-Phase HPLC (RP-HPLC) - A higher resolution method designed for the separation of closely eluting impurities.
Comparative Performance Data
The performance of each method was evaluated based on key validation parameters as recommended by the International Council for Harmonisation (ICH) guidelines.[5][6][7] These parameters include specificity, linearity, precision, accuracy, and limit of quantitation (LOQ).
Table 1: Comparison of HPLC Method Performance Parameters
| Parameter | Method A: Isocratic RP-HPLC | Method B: Gradient RP-HPLC |
| Linearity (R²) | > 0.999 | > 0.999 |
| Range | 0.1 - 100 µg/mL | 0.05 - 150 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% |
| Precision (% RSD) | < 1.5% | < 1.0% |
| Limit of Quantitation (LOQ) | 0.1 µg/mL | 0.05 µg/mL |
| Run Time | 15 minutes | 25 minutes |
Table 2: Resolution of Potential Impurities
For this study, two potential process-related impurities were considered:
-
Impurity I: 1-(1-Naphthyl)ethanone (starting material)
-
Impurity II: 1-(4-Hydroxy-1-naphthyl)ethanone (demethylated by-product)
| Analyte | Method A: Isocratic RP-HPLC (Resolution) | Method B: Gradient RP-HPLC (Resolution) |
| This compound | - | - |
| Impurity I | 1.8 | 2.5 |
| Impurity II | 2.2 | 3.8 |
Experimental Protocols
Detailed methodologies for both HPLC methods are provided below.
Method A: Isocratic Reversed-Phase HPLC (RP-HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 10 mg of this compound in 100 mL of mobile phase to obtain a 100 µg/mL solution. Further dilutions can be made using the mobile phase.
Method B: Gradient Reversed-Phase HPLC (RP-HPLC)
-
Instrumentation: A gradient HPLC system with a UV detector.
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
0-5 min: 40% B
-
5-15 min: 40% to 80% B
-
15-20 min: 80% B
-
20-21 min: 80% to 40% B
-
21-25 min: 40% B
-
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 10 mg of this compound in 100 mL of a 50:50 mixture of Mobile Phase A and B to obtain a 100 µg/mL solution. Further dilutions can be made using the same solvent mixture.
Visualized Workflows and Relationships
The following diagrams illustrate the experimental workflow and the logical comparison between the two methods.
Caption: Experimental workflow for HPLC purity analysis.
Caption: Logical comparison of HPLC methods.
Conclusion
Both Method A and Method B are suitable for the purity analysis of this compound. The choice between the two will depend on the specific requirements of the analysis.
-
Method A (Isocratic) is ideal for routine quality control where speed and simplicity are prioritized, and the impurity profile is well-characterized.
-
Method B (Gradient) is the preferred choice for impurity profiling, method development, and the analysis of samples with complex impurity profiles, where higher resolution and sensitivity are critical.
This guide provides a framework for selecting and implementing an appropriate HPLC method for the purity analysis of this compound, thereby ensuring the quality and consistency of this important pharmaceutical intermediate.
References
- 1. Buy this compound | 24764-66-7 [smolecule.com]
- 2. scbt.com [scbt.com]
- 3. This compound | C13H12O2 | CID 249921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 24764-66-7 | MFCD00156696 | 1-(4-Methoxynaphthalen-1-yl)ethanone [aaronchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmtech.com [pharmtech.com]
- 7. scispace.com [scispace.com]
A Comparative Guide to the Synthetic Routes of 1-(4-Methoxy-1-naphthyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different synthetic routes for the preparation of 1-(4-Methoxy-1-naphthyl)ethanone, a key intermediate in the synthesis of various biologically active compounds. The comparison focuses on objectivity, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis has been approached through several methods, with the most common being the Friedel-Crafts acylation of 1-methoxynaphthalene. This guide will delve into the specifics of this primary route and explore potential alternative pathways, evaluating them based on yield, reaction conditions, and reagent accessibility.
Synthetic Routes Comparison
Route 1: Friedel-Crafts Acylation of 1-Methoxynaphthalene
The Friedel-Crafts acylation is a classic and widely used method for the synthesis of aryl ketones. In this case, 1-methoxynaphthalene is acylated using an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.
Reaction Scheme:
Experimental Data Summary:
| Parameter | Value/Condition |
| Starting Material | 1-Methoxynaphthalene |
| Acylating Agent | Acetyl Chloride |
| Catalyst | Aluminum chloride (AlCl₃) |
| Solvent | Carbon disulfide (CS₂) |
| Reaction Temperature | Not specified, typically 0°C to room temperature |
| Reaction Time | Not specified |
| Yield | 44%[1] |
| Purification | Not specified, typically involves aqueous workup and recrystallization or chromatography |
Experimental Protocol:
A detailed experimental protocol for this specific reaction with a 44% yield is described in the literature.[1] The general procedure involves the slow addition of acetyl chloride to a cooled suspension of aluminum chloride in a suitable solvent like carbon disulfide, followed by the addition of 1-methoxynaphthalene. The reaction mixture is then stirred until the reaction is complete. The workup typically involves quenching the reaction with ice and hydrochloric acid, followed by extraction with an organic solvent. The product is then purified by distillation, recrystallization, or column chromatography.
Route 2: Grignard Reaction (Theoretical)
A plausible alternative involves the reaction of a Grignard reagent derived from a halogenated 1-methoxynaphthalene with an acetylating agent like acetyl chloride. This method is a powerful tool for carbon-carbon bond formation.
Theoretical Reaction Scheme:
-
Formation of Grignard Reagent:
-
Reaction with Acetyl Chloride:
Discussion:
While this route is theoretically sound, specific experimental data for the synthesis of this compound via this method is not currently available in published literature. The successful implementation of this route would depend on the efficient preparation of the Grignard reagent from a suitable halo-substituted 1-methoxynaphthalene. The reactivity of Grignard reagents also necessitates strictly anhydrous reaction conditions. A significant advantage of the Grignard route, if optimized, could be higher yields and milder reaction conditions compared to Friedel-Crafts acylation. However, the multi-step nature and the need for anhydrous conditions are potential drawbacks.
Visualization of Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound, applicable to the Friedel-Crafts acylation route.
Conclusion
Based on the available experimental data, the Friedel-Crafts acylation of 1-methoxynaphthalene remains the most established and documented method for the synthesis of this compound, with a reported yield of 44%. While alternative routes, such as those involving Grignard reagents, present intriguing possibilities, the lack of specific experimental protocols and data for this particular target molecule makes a direct and quantitative comparison challenging at this time.
For researchers requiring a reliable and proven method, the Friedel-Crafts acylation is the recommended starting point. Future research into optimizing this existing method or developing and documenting alternative routes, such as the Grignard reaction, would be highly beneficial to the scientific community, potentially offering improved yields and milder reaction conditions. It is crucial for any synthetic endeavor to be accompanied by thorough characterization of the final product using techniques such as NMR, IR, and mass spectrometry to confirm its identity and purity.
References
Navigating the Computational Landscape of Naphthyl Ketones: A Comparative Guide to DFT Calculations for 1-(4-Methoxy-1-naphthyl)ethanone and Its Analogs
A comprehensive review of existing literature reveals a notable absence of specific Density Functional Theory (DFT) calculations for 1-(4-Methoxy-1-naphthyl)ethanone. However, by examining DFT studies on structurally related naphthalene derivatives, researchers and drug development professionals can gain valuable insights into the anticipated structural, electronic, and spectroscopic properties of this compound. This guide provides a comparative analysis of published DFT data for analogous compounds, offering a foundational benchmark for future computational investigations.
For scientists embarking on the theoretical analysis of this compound, a white to light yellow crystalline solid with applications as a fluorescent dye and pharmaceutical intermediate, this guide summarizes key computational parameters from published studies on similar molecules.[1] These analogs provide a framework for understanding how substituents on the naphthalene ring influence its quantum chemical properties.
Workflow of DFT Calculations
A typical workflow for performing DFT calculations, as gleaned from various studies on naphthalene derivatives, is outlined below. This process forms the basis for generating the theoretical data discussed in this guide.
References
A Comparative Guide to Alternatives for 1-(4-Methoxy-1-naphthyl)ethanone in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Methoxy-1-naphthyl)ethanone and its isomers, particularly 2-acetyl-6-methoxynaphthalene, are key intermediates in the synthesis of high-value organic molecules, most notably non-steroidal anti-inflammatory drugs (NSAIDs) like Naproxen. The acetyl group on the naphthalene core serves as a versatile handle for further functionalization. This guide provides a comparative overview of the primary synthetic routes involving these ketones and explores alternative strategies that bypass these specific intermediates for the synthesis of related target molecules. The focus is on providing a clear comparison of reaction efficiencies, methodologies, and overall synthetic strategies to aid researchers in selecting the most suitable approach for their specific needs.
Part 1: Synthesis of Aryl Naphthaleneacetic Acids - A Comparative Analysis
A primary application of acetylated methoxynaphthalenes is in the synthesis of 2-(methoxynaphthalen-yl)propanoic acids, the active pharmaceutical ingredient in drugs like Naproxen. The traditional and most direct route involves the Willgerodt-Kindler reaction. However, alternative multi-step syntheses utilizing modern cross-coupling reactions have also been developed.
Route 1: The Willgerodt-Kindler Reaction Pathway
The Willgerodt-Kindler reaction is a classical method for converting aryl ketones into the corresponding thioamides, which can then be hydrolyzed to carboxylic acids. This represents a direct functional group transformation of the acetyl group.
Workflow of the Willgerodt-Kindler Route to Naproxen:
Caption: Synthetic pathway to (S)-Naproxen via the Willgerodt-Kindler reaction.
Table 1: Comparison of Friedel-Crafts Acylation for Acetylnaphthalene Synthesis
| Starting Material | Acylating Agent | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Methoxynaphthalene | Acetyl chloride | AlCl₃ | Nitrobenzene | 10.5-13 | 14 | 45-48 | [1][2] |
| 2-Methoxynaphthalene | Acetyl chloride | AlCl₃ | Nitrobenzene | 40 ± 2 | 15-25 | ~85 | [3] |
| 2-Methoxynaphthalene | Acetic anhydride | HBEA Zeolite | Nitrobenzene | ≥170 | - | High | [4] |
| 2-Methoxynaphthalene | Acetic anhydride | Zr⁴⁺-Zeolite beta | Dichloromethane | 140 | 36 | - |
Table 2: Willgerodt-Kindler Reaction of Acetylnaphthalenes
| Substrate | Amine | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| 2-Acetyl-6-methoxynaphthalene | Morpholine | - | Microwave | < 1 | 4-(Thioacyl)morpholine | 75 | [5] |
| Various Aryl Ketones | Morpholine | [bmim]BF₄ | - | - | 4-(Thioacyl)morpholines | High | [5] |
| Acetophenones | Morpholine | Water | 80 | 3 | 1-(Thiobenzoyl)morpholines | 81-85 | [5] |
Experimental Protocol: Synthesis of 2-Acetyl-6-methoxynaphthalene[1][2]
-
A 1-L, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a thermometer, and a pressure-equalizing addition funnel with a drying tube connected to a gas trap.
-
The flask is charged with 200 mL of dry nitrobenzene, followed by 43 g (0.32 mole) of anhydrous aluminum chloride.
-
After the aluminum chloride has dissolved, 39.5 g (0.250 mole) of finely ground 2-methoxynaphthalene is added.
-
The stirred solution is cooled to approximately 5°C using an ice bath.
-
25 g (23 mL, 0.32 mole) of redistilled acetyl chloride is added dropwise over 15–20 minutes, maintaining the temperature between 10.5 and 13°C.
-
After the addition is complete, the mixture is stirred in the ice bath for an additional 2 hours and then allowed to stand at room temperature for at least 12 hours.
-
The reaction mixture is cooled in an ice bath and poured with stirring into a 600-mL beaker containing 200 g of crushed ice, followed by the addition of 100 mL of concentrated hydrochloric acid.
-
The resulting two-phase mixture is transferred to a separatory funnel with 50 mL of chloroform. The chloroform-nitrobenzene layer is separated and washed three times with 100-mL portions of water.
-
The organic layer is subjected to steam distillation to remove the nitrobenzene and chloroform.
-
The solid residue is dissolved in chloroform, dried over anhydrous magnesium sulfate, and the solvent is removed on a rotary evaporator.
-
The crude product is purified by vacuum distillation and recrystallization from methanol to yield 22.5–24 g (45–48%) of white, crystalline 2-acetyl-6-methoxynaphthalene.
Route 2: Alternative Synthetic Strategies via Cross-Coupling Reactions
Modern palladium-catalyzed cross-coupling reactions offer alternative pathways to Naproxen and related structures, often starting from a halo-naphthalene derivative. These routes provide flexibility in the introduction of the side chain.
Workflow of a Heck Reaction-Based Route to Naproxen:
Caption: Synthetic pathway to (S)-Naproxen via a Heck cross-coupling reaction.[6]
Table 3: Comparison of Synthetic Routes to Naproxen
| Starting Material | Key Reaction | Key Reagents | Overall Yield (%) | Key Advantages | Key Disadvantages | Reference |
| 2-Methoxynaphthalene | Friedel-Crafts Acylation / Willgerodt-Kindler | AlCl₃, Acetyl chloride, Sulfur, Morpholine | ~30-40 (unoptimized) | Direct conversion of acetyl group | Use of stoichiometric and corrosive reagents | [7] |
| 2-Bromo-6-methoxynaphthalene | Heck Reaction / Carbonylation | Ethylene, Pd catalyst, CO | - | Catalytic, avoids Willgerodt-Kindler reagents | Requires handling of gaseous reagents | [6] |
| 2-Bromo-6-methoxynaphthalene | Grignard Reaction | Mg, CO₂, then methylation | - | Direct carboxylation | Grignard reactions can be sensitive | [8][9] |
| 2-Bromo-6-methoxynaphthalene | Suzuki Coupling | Vinylboronic ester, Pd catalyst, then oxidation | - | Mild conditions, high functional group tolerance | Multi-step sequence | [10] |
| 2-Ethynyl-6-methoxynaphthalene | Sonogashira Coupling / Carbonylation | Pd catalyst, CO | - | Builds complexity from a simple alkyne | Requires synthesis of the starting alkyne | [11] |
Experimental Protocol: General Procedure for Heck Reaction
A general procedure for the Heck reaction of an aryl halide with an alkene, which can be adapted for the synthesis of Naproxen precursors:
-
To a reaction vessel, add the aryl halide (e.g., 2-bromo-6-methoxynaphthalene), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃), and a base (e.g., Et₃N) in a suitable solvent (e.g., DMF or acetonitrile).
-
The alkene (e.g., ethylene or a vinyl derivative) is then introduced. For gaseous alkenes, the reaction is performed under a positive pressure of the gas.
-
The reaction mixture is heated to the desired temperature (typically 80-140°C) and stirred for several hours until the starting material is consumed (monitored by TLC or GC).
-
After cooling to room temperature, the reaction mixture is filtered to remove the palladium catalyst.
-
The filtrate is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization.
Part 2: Alternative Reactions for Key Bond Formations
Beyond the synthesis of Naproxen, the acetyl group of this compound and its alternatives can participate in various other C-C bond-forming reactions. Below are some key transformations and potential alternative starting materials or reagents.
Darzens Glycidic Ester Condensation
This reaction converts a ketone to an α,β-epoxy ester (a glycidic ester) using an α-haloester and a base. The glycidic ester can be further transformed into aldehydes or ketones.
General Reaction Scheme:
Caption: General scheme of the Darzens glycidic ester condensation.
Alternatives: While this compound is a suitable substrate, any aryl ketone can be used. Alternatives to α-haloesters include α-halo amides and α-halo ketones, yielding the corresponding epoxy amides and ketones.[1] Nucleophilic epoxidation of a pre-formed α,β-unsaturated ester is an alternative route to glycidic esters.[1]
Horner-Wadsworth-Emmons (HWE) Olefination
The HWE reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones with high stereoselectivity, typically favoring the (E)-alkene.
General Reaction Scheme:
Caption: General scheme of the Horner-Wadsworth-Emmons olefination.
Alternatives: A wide variety of stabilized phosphonate ylides can be employed to introduce different substituents. The choice of the phosphonate reagent and reaction conditions can influence the stereoselectivity. For example, the Still-Gennari modification utilizes phosphonates with electron-withdrawing groups to favor the formation of (Z)-alkenes.[12] The Wittig reaction is a related olefination method but typically shows lower (E)-selectivity with stabilized ylides.
Suzuki and Sonogashira Cross-Coupling Reactions
For building more complex molecular architectures, halo-naphthalene derivatives serve as excellent starting points for palladium-catalyzed cross-coupling reactions. These methods offer alternatives to classical condensation reactions.
Table 4: Overview of Cross-Coupling Reactions for Naphthalene Functionalization
| Reaction | Coupling Partners | Catalyst System | Key Bond Formed | General Application |
| Suzuki Coupling | Aryl/Vinyl Halide or Triflate + Organoboron Reagent | Pd catalyst, Base | C(sp²)-C(sp²) or C(sp²)-C(sp³) | Synthesis of biaryls and substituted naphthalenes |
| Sonogashira Coupling | Aryl/Vinyl Halide + Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst, Base | C(sp²)-C(sp) | Introduction of alkynyl moieties |
Experimental Protocol: General Procedure for Suzuki Coupling [13]
-
In a reaction flask, combine the aryl halide (e.g., a bromo-naphthalene derivative), the organoboron reagent (e.g., a boronic acid or ester), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Add a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water).
-
De-gas the mixture and then heat it under an inert atmosphere (e.g., nitrogen or argon) to the desired temperature (typically 80-110°C) for several hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over a drying agent, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
Experimental Protocol: General Procedure for Sonogashira Coupling [14]
-
To a solution of the aryl halide in a suitable solvent (e.g., THF or DMF) in a reaction vessel, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) salt (e.g., CuI), and a base (e.g., an amine like Et₃N or piperidine).
-
Add the terminal alkyne to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating under an inert atmosphere until the starting materials are consumed.
-
Upon completion, dilute the reaction mixture with a suitable solvent and filter through a pad of celite to remove the catalysts.
-
Wash the filtrate with aqueous ammonium chloride and brine.
-
Dry the organic layer, concentrate it, and purify the residue by chromatography to obtain the coupled product.
Conclusion
While this compound is a valuable intermediate, a comprehensive understanding of alternative synthetic strategies is crucial for the modern organic chemist. For the synthesis of key pharmaceutical targets like Naproxen, alternative routes utilizing cross-coupling reactions from halo-naphthalenes offer significant advantages in terms of catalyst efficiency and substrate scope, although they may involve more steps. For other transformations, a variety of named reactions can be employed on the acetylnaphthalene core, and the choice of specific reagents within these reactions provides a high degree of control over the final product. This guide provides a foundational comparison to aid in the strategic planning of synthetic routes involving naphthalene-based scaffolds.
References
- 1. Darzens reaction - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. JPS5951234A - Preparation of 2-acetyl-6-methoxynaphthalene - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. research.rug.nl [research.rug.nl]
- 7. researchgate.net [researchgate.net]
- 8. US4736061A - Process for preparing naproxen - Google Patents [patents.google.com]
- 9. chegg.com [chegg.com]
- 10. chegg.com [chegg.com]
- 11. researchgate.net [researchgate.net]
- 12. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
Safety Operating Guide
Proper Disposal of 1-(4-Methoxy-1-naphthyl)ethanone: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 1-(4-Methoxy-1-naphthyl)ethanone (CAS No. 30097-05-1), a compound used in scientific research and drug development. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Hazard and Safety Overview
This compound presents several hazards that necessitate careful handling and disposal. It is known to cause skin irritation and may provoke an allergic skin reaction. Furthermore, this chemical is classified as very toxic to aquatic life, with long-lasting effects.[1] Therefore, it is imperative that this substance is not released into the environment.
| Hazard Statement | Classification | Precautionary Statement |
| H315 | Causes skin irritation | P264: Wash thoroughly after handling. |
| H317 | May cause an allergic skin reaction | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H400 | Very toxic to aquatic life | P273: Avoid release to the environment. |
| H410 | Very toxic to aquatic life with long lasting effects | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| P333+P313: If skin irritation or rash occurs: Get medical advice/attention. |
Personal Protective Equipment (PPE)
Before handling this compound, all personnel must be equipped with the appropriate personal protective equipment (PPE) to minimize exposure risks.
| Equipment | Specification |
| Eye Protection | Chemical safety goggles or eyeglasses as described by OSHA. |
| Hand Protection | Compatible chemical-resistant gloves. |
| Skin and Body Protection | Protective clothing to prevent skin exposure. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator. |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is incineration by a licensed hazardous waste disposal facility.
1. Waste Collection and Storage:
-
Collect waste this compound in a dedicated, properly labeled, and closed container.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Ensure the container is clearly marked as "Hazardous Waste" and includes the chemical name.
2. Preparation for Disposal:
-
For disposal, the material should be dissolved or mixed with a combustible solvent. This process should be carried out in a chemical fume hood.
-
The choice of solvent should be in accordance with local regulations and the capabilities of the designated waste disposal facility.
3. Incineration:
-
The mixture of this compound and combustible solvent must be burned in a chemical incinerator equipped with an afterburner and an exhaust air scrubber.[1]
-
This process must be handled by a licensed and qualified hazardous waste disposal service. Do not attempt to incinerate chemical waste in a standard laboratory furnace or incinerator.
4. Spill Management:
-
In the event of a spill, immediately evacuate the area.
-
Wear the appropriate PPE before attempting to clean the spill.
-
Absorb the spilled material with an inert absorbent, such as sand or vermiculite.
-
Collect the absorbed material into a suitable, closed container for disposal as hazardous waste.
-
Ventilate the affected area and thoroughly clean the contaminated surfaces.
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 1-(4-Methoxy-1-naphthyl)ethanone
Disclaimer: A specific Safety Data Sheet (SDS) for 1-(4-Methoxy-1-naphthyl)ethanone is not publicly available. The following guidance is based on the safety profiles of structurally similar aromatic ketones and general laboratory safety best practices. It is imperative to handle this compound with caution and to perform a thorough risk assessment before use.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans for handling this compound in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development.
Physicochemical Properties
This compound is a crystalline solid, appearing colorless to pale yellow.[1] It has limited solubility in water and is moderately lipophilic.[1]
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂O₂ | [2] |
| Molecular Weight | 200.23 g/mol | [2] |
| Appearance | Colorless to pale yellow crystalline solid | [1] |
| XLogP3-AA | 2.8 | [2] |
| Solubility | Limited water solubility | [1] |
Personal Protective Equipment (PPE)
Given the lack of specific toxicity data, a conservative approach to PPE is recommended to ensure user safety. The primary hazards associated with similar aromatic ketones include skin irritation, eye irritation, and potential for allergic skin reactions.[3]
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield. | To protect against potential splashes and solid particulates. |
| Skin Protection | - Gloves: Chemical-resistant gloves (e.g., Nitrile rubber). - Lab Coat: A standard laboratory coat. - Clothing: Long pants and closed-toe shoes. | To prevent skin contact, which may cause irritation or allergic reactions.[3] |
| Respiratory Protection | An N95-rated particulate respirator or work in a certified chemical fume hood. | To minimize inhalation of the solid compound, especially when handling powders.[4] |
Operational and Disposal Plans
Handling and Storage:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[4]
-
Avoid direct contact with skin and eyes.[3]
-
Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.[4]
-
Practice good laboratory hygiene: wash hands thoroughly after handling and before eating, drinking, or smoking.[4]
Spill Management:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For a solid spill, carefully sweep up the material to avoid generating dust.
-
Absorb: For a solution, use an inert absorbent material.
-
Collect: Place the spilled material and any contaminated absorbent into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent and then with soap and water.
Disposal:
-
Dispose of this compound and any contaminated materials as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not dispose of down the drain or in general waste.
Experimental Workflow
The following diagram outlines the standard operating procedure for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
